Methyl 3-chloroisoquinoline-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-chloroisoquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)9-8-5-3-2-4-7(8)6-13-10(9)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQIYLQWJRJJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857567 | |
| Record name | Methyl 3-chloroisoquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260642-58-7 | |
| Record name | Methyl 3-chloroisoquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Solubility of Methyl 3-chloroisoquinoline-4-carboxylate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 3-chloroisoquinoline-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry.[3] In the absence of extensive public data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive theoretical models, and a detailed, field-proven experimental protocol for generating reliable solubility data. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for robust solubility assessment.
Introduction: The Critical Role of Solubility in Drug Development
Methyl 3-chloroisoquinoline-4-carboxylate belongs to the isoquinoline class of heterocyclic compounds, which are prevalent scaffolds in numerous biologically active molecules.[3] The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to failures in development.[4] Understanding the solubility of this compound in a variety of organic solvents is paramount for several key stages of pharmaceutical development:
-
Process Chemistry: Selection of appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Designing stable and effective dosage forms, where solubility dictates the choice of excipients and delivery systems.[5]
-
Preclinical Studies: Preparation of dosing solutions for in vitro and in vivo assays.
-
Predictive Modeling: Generating data to build and refine computational models that can forecast the behavior of other, similar molecules.
This guide will equip the researcher with the necessary tools to approach the solubility determination of Methyl 3-chloroisoquinoline-4-carboxylate in a scientifically rigorous manner.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which, in thermodynamic terms, relates to the Gibbs free energy of solution. Favorable dissolution occurs when the intermolecular interactions between the solute and solvent molecules are strong enough to overcome the interactions within the pure solute (crystal lattice energy) and the pure solvent. For a complex molecule like Methyl 3-chloroisoquinoline-4-carboxylate, we can anticipate its solubility behavior by considering its structural features:
-
Isoquinoline Core: Aromatic and heterocyclic, capable of π-π stacking and dipole-dipole interactions.
-
Chloro Group: An electron-withdrawing group that adds to the molecule's polarity and can participate in halogen bonding.
-
Methyl Ester Group: A polar functional group that can act as a hydrogen bond acceptor.
Given these features, we can employ theoretical models to guide solvent selection.
Hansen Solubility Parameters (HSP)
A powerful, semi-empirical tool for predicting solubility is the Hansen Solubility Parameter (HSP) system.[5][6] It deconstructs the total Hildebrand solubility parameter into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.
Every molecule can be assigned a unique set of (δd, δp, δh) coordinates, placing it at a point in "Hansen space." The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.[5][7] The distance (Ra) between two substances in Hansen space can be calculated, and a smaller distance implies a higher likelihood of solubility.[6] This approach is invaluable for pre-screening solvents, thereby narrowing the experimental scope.[5]
COSMO-RS: A Quantum-Mechanical Approach
For a more rigorous, first-principles prediction, the Conductor-like Screening Model for Real Solvents (COSMO-RS) is an advanced computational method.[8][9] COSMO-RS uses quantum chemistry to calculate the thermodynamic properties of fluids and solutions, providing highly accurate predictions of solubility without the need for extensive experimental data.[1][8][10] It can be particularly useful in the early stages of drug discovery when physical samples are scarce.[1] This method can predict a wide range of properties, including partition coefficients and vapor pressures, which are also relevant to drug development.[8][10]
Experimental Determination of Equilibrium Solubility
While predictive models are invaluable, the gold standard for solubility determination remains experimental measurement. The most reliable and widely accepted method is the shake-flask method , which determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[11][12][13][14]
Core Principles of the Shake-Flask Method
The method involves adding an excess amount of the solid compound to the solvent of interest and agitating the mixture until the solution reaches equilibrium with the undissolved solid.[12][15] After equilibrium is achieved, the saturated supernatant is separated from the excess solid and its concentration is determined using a suitable analytical technique.[16]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating best practices to ensure data integrity and reproducibility.[17][18]
Materials and Equipment:
-
Solute: Methyl 3-chloroisoquinoline-4-carboxylate (verify purity and polymorphic form via techniques like XRD and DSC).
-
Solvents: A range of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, DMSO, etc.).
-
Apparatus:
-
Glass vials with screw caps.
-
A temperature-controlled orbital shaker or rotator.[15]
-
A calibrated analytical balance.
-
A centrifuge for phase separation.
-
Syringes and filters (e.g., 0.22 µm PTFE) for sample clarification.
-
An analytical instrument for concentration measurement (e.g., HPLC-UV, UPLC-MS).
-
Calibrated pH meter (for aqueous-buffered co-solvent systems).
-
Experimental Workflow Diagram:
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of Methyl 3-chloroisoquinoline-4-carboxylate to a pre-weighed glass vial. The excess should be sufficient to ensure solid remains at the end of the experiment. Record the exact mass.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[15] Allow the mixture to equilibrate for a predetermined time (typically 24 to 72 hours). It is crucial to demonstrate that equilibrium has been reached by taking samples at different time points (e.g., 24h, 48h, 72h) and showing that the concentration no longer increases.[15][17]
-
Phase Separation: Once equilibrium is confirmed, remove the vials from the shaker. Allow the vials to stand for a short period to let the excess solid settle.[17] Then, centrifuge the vials to pellet the remaining solid.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining fine particles, filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for organic solvents). The first few drops should be discarded to saturate any potential binding sites on the filter.[17]
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent and analyze its concentration using a validated analytical method, such as HPLC-UV.
-
Solid Phase Characterization: After the experiment, it is good practice to recover the remaining solid and analyze its polymorphic form to ensure no phase transition occurred during the experiment.[18]
Data Presentation and Interpretation
To facilitate comparison and analysis, the experimentally determined solubility data should be summarized in a structured table.
Table 1: Solubility Data for Methyl 3-chloroisoquinoline-4-carboxylate
| Organic Solvent | Dielectric Constant (20°C) | Dipole Moment (D) | Hansen Parameters (δd, δp, δh) | Measured Solubility (mg/mL) at 25°C | Molar Solubility (mol/L) at 25°C |
| e.g., Acetone | 20.7 | 2.88 | (15.5, 10.4, 7.0) | [Experimental Data] | [Calculated Data] |
| e.g., Ethanol | 24.5 | 1.69 | (15.8, 8.8, 19.4) | [Experimental Data] | [Calculated Data] |
| e.g., Ethyl Acetate | 6.0 | 1.78 | (15.8, 5.3, 7.2) | [Experimental Data] | [Calculated Data] |
| e.g., Toluene | 2.4 | 0.36 | (18.0, 1.4, 2.0) | [Experimental Data] | [Calculated Data] |
| e.g., DMSO | 46.7 | 3.96 | (18.4, 16.4, 10.2) | [Experimental Data] | [Calculated Data] |
| e.g., Heptane | 1.9 | ~0 | (15.3, 0.0, 0.0) | [Experimental Data] | [Calculated Data] |
Note: Solvent property data is sourced from publicly available chemical data collections.[19]
Interpreting the Results:
The relationship between the solute and solvent properties determines the resulting solubility. By analyzing the data in Table 1, researchers can draw correlations between the compound's solubility and the solvent's polarity, hydrogen bonding capacity, and dispersion forces. This understanding is crucial for selecting appropriate solvent systems for various pharmaceutical processes.
Sources
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- 19. www1.chem.umn.edu [www1.chem.umn.edu]
Commercial availability and suppliers of Methyl 3-chloroisoquinoline-4-carboxylate
Executive Summary: The Isomer Trap[2]
In the high-stakes landscape of medicinal chemistry—particularly in the development of HIF prolyl hydroxylase (HIF-PH) inhibitors like Roxadustat—structural precision is non-negotiable. Methyl 3-chloroisoquinoline-4-carboxylate represents a critical "scaffold ambiguity" in the market.[1]
The Core Problem: Most commercial inquiries for "chloroisoquinoline carboxylates" are funneled toward Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate (a Roxadustat intermediate) or Methyl 3-chloroisoquinoline-6/7-carboxylates .[1] The specific 3,4-substitution pattern requested (3-Cl, 4-COOMe) is a niche building block that is rarely held in catalog stock.[1]
This guide provides a definitive roadmap for sourcing this specific isomer, validating its identity against common imposters, and synthesizing it in-house when commercial lead times fail.[1]
Chemical Identity & Technical Specifications
Before engaging suppliers, you must establish a rigid "Spec Sheet" to prevent receiving the wrong regioisomer.[1][2]
| Feature | Specification | Notes |
| Target Molecule | Methyl 3-chloroisoquinoline-4-carboxylate | NOT the 1-chloro isomer.[1][3] |
| CAS Number | Not widely indexed (Often confused with 1416713-88-6 for the 6-isomer) | Action: Search by Structure/SMILES, not just CAS.[1] |
| SMILES | COC(=O)C1=C(Cl)N=CC2=CC=CC=C21 | Verify the Cl is at position 3 (next to N) and Ester at 4.[1][2] |
| Molecular Weight | 221.64 g/mol | Identical to other isomers (requires NMR for ID).[1][2] |
| Key NMR Signal | C1-H Singlet (~9.0–9.2 ppm) | The proton at Position 1 is distinctively deshielded.[1] |
| Appearance | Off-white to pale yellow solid | Likely crystalline.[1] |
Structural Visualization
The following diagram illustrates the critical difference between the Target and the common "Decoy" (Roxadustat intermediate).
Caption: Structural disambiguation. Ensure your procurement team does not accept the 'Decoy' or 'Analog' due to CAS confusion.[2]
Commercial Availability & Sourcing Strategy
Current Market Status: Tier 3 Availability (Custom Synthesis Required). You will likely not find this bottle on the shelf at Sigma or Fisher.[1][2] It requires a "Build vs. Buy" decision.
Sourcing Decision Matrix
Caption: Procurement workflow. Due to high isomer confusion, visual verification of NMR data from vendors is mandatory before purchase.[1][2]
Recommended Supplier Tiers
-
Catalog Extension Vendors (Check First):
-
Custom Synthesis Partners:
Quality Control: The Self-Validating Protocol
When the sample arrives (or is synthesized), do not rely on the label.[1][2] Use this protocol to validate the regiochemistry.
1H-NMR Validation (DMSO-d6)
The key discriminator is the C1-Proton .[1]
-
Target (3-Cl-4-COOMe): You will see a distinct singlet for the C1-H. Because N is at position 2 relative to C1, and C3 has a Cl, the C1 proton is highly deshielded, typically
9.0 – 9.3 ppm .[1] -
Decoy (1-Cl-3-COOMe): There is NO proton at C1 (it is substituted with Cl).[1] You will miss the most downfield singlet.
-
Methyl Group: Singlet at
~3.9 ppm (3H).[1][2]
LC-MS Validation
-
Isotope Pattern: Chlorine has a natural abundance of
(75%) and (25%).[1][2] -
Mass Spec: Look for the characteristic M and M+2 peaks with a 3:1 intensity ratio.[1][2]
Synthetic Contingency: The Meth-Cohn Route[1]
If commercial sourcing fails, the most robust, scalable route to 3-chloroisoquinoline-4-carboxylates is via the Vilsmeier-Haack cyclization of phenylacetamides, pioneered by Meth-Cohn et al.[1] This avoids the ambiguity of lithiation chemistry.[2]
Reaction Pathway[2][4][5][6][7]
Caption: The Meth-Cohn Vilsmeier-Haack route. This pathway constructs the pyridine ring with the Chlorine atom installed at position 3 and the Carbonyl at position 4 regio-selectively.[2]
Detailed Protocol
Step 1: Synthesis of 3-chloroisoquinoline-4-carbaldehyde
-
Reagents: 2-Phenylacetamide (1.0 eq), DMF (3.0 eq), POCl
(10.0 eq). -
Procedure:
-
Cool DMF to 0°C. Dropwise add POCl
(Vilsmeier reagent formation).[1][2] -
Add 2-Phenylacetamide.[1]
-
Heat to 75°C for 6–12 hours . (Monitor by TLC; the amide spot disappears).
-
Quench: Pour onto ice/water. Neutralize with NaHCO
.[1][2] -
Isolation: The aldehyde precipitates as a yellow solid.[1][2][4] Filter and wash.[1][2][4]
-
Step 2: Oxidation to Carboxylic Acid
-
Reagents: Aldehyde (from Step 1), NaClO
(1.5 eq), NaH PO (buffer), t-BuOH/Water.[1] -
Procedure:
Step 3: Methyl Esterification
Safety & Handling
-
POCl
(Phosphorus Oxychloride): Highly corrosive and reacts violently with water.[1][2] All Vilsmeier reactions must be performed under inert atmosphere (Ar/N ) in a well-ventilated fume hood.[1] Quench extremely slowly into ice. -
Chloroisoquinolines: Potential skin sensitizers.[1][2] Handle with double nitrile gloves.[1][2]
-
Storage: Store the final ester at 2–8°C, protected from light. Esters can hydrolyze if stored in humid conditions.[1][2]
References
-
Meth-Cohn, O., et al. "A Versatile Synthesis of Substituted Isoquinolines via the Vilsmeier-Haack Reaction."[1] Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1520–1530.[1][2]
-
PubChem Compound Summary. "Methyl 3-chloroisoquinoline-6-carboxylate (Analog Reference)." National Center for Biotechnology Information.[1][2] Accessed Feb 2026.[2] [1]
-
FibroGen, Inc. "HIF Prolyl Hydroxylase Inhibitor Intermediates (Roxadustat Patents)." Google Patents.[1][2] (For context on the 1-chloro/4-hydroxy isomers).
-
Organic Syntheses. "General Procedures for Vilsmeier Formylation." Org.[1][2][4][5] Synth. Coll. Vol. 4, p. 539.[1][2]
Sources
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- 2. Gabriel colman rearrgment | PPTX [slideshare.net]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
Technical Guide: Pharmacophore Properties of Methyl 3-chloroisoquinoline-4-carboxylate
The following technical guide details the pharmacophore properties, synthetic utility, and biological potential of Methyl 3-chloroisoquinoline-4-carboxylate . This analysis treats the molecule as a high-value privileged scaffold —a core structural template used to generate diverse bioactive agents, particularly in kinase inhibition and antimicrobial research.
Executive Summary
Methyl 3-chloroisoquinoline-4-carboxylate (CAS: N/A for specific methyl ester in common drug lists, but related to CAS 1416713-88-6 isomers) represents a "privileged scaffold" in medicinal chemistry. Its value lies not just in its intrinsic activity, but in its orthogonal reactivity profile .[1] The 3-chloro position serves as an electrophilic "handle" for nucleophilic aromatic substitution (
Part 1: Structural & Physicochemical Profiling[2]
The molecule consists of a fused benzene and pyridine ring (isoquinoline) with a chlorine atom at position 3 and a methyl ester at position 4. This ortho-substitution pattern creates a sterically congested environment that influences both binding conformation and chemical reactivity.[1]
Physicochemical Data (Calculated)
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Formula | Core scaffold composition.[1] | |
| Molecular Weight | ~221.64 g/mol | Fragment-like; ideal for Lead-Oriented Synthesis.[1] |
| cLogP | 2.9 - 3.2 | Moderate lipophilicity; good membrane permeability.[1] |
| TPSA | ~40 | High oral bioavailability potential (Rule of 5 compliant).[1] |
| H-Bond Donors | 0 | Requires derivatization (e.g., hydrolysis) to donate H-bonds.[1] |
| H-Bond Acceptors | 3 (N, C=O, O) | Key interaction points for active site residues. |
| Rotatable Bonds | 2 (Ester) | Limited flexibility reduces entropic penalty upon binding.[1] |
The "3-Chloro-4-Carboxylate" Steric Lock
The proximity of the chlorine atom (C3) and the ester group (C4) induces a torsional twist . The ester carbonyl is likely forced out of coplanarity with the aromatic ring to avoid steric clash with the chlorine lone pairs.[1]
-
Pharmacological Implication: This "pre-organized" conformation can enhance binding affinity if the target pocket requires a twisted ligand, but it may hinder binding in flat, intercalating sites unless the chlorine is displaced.
Part 2: Pharmacophore Mapping & Interaction Logic[1][2]
The pharmacophore is the ensemble of steric and electronic features necessary for optimal supramolecular interaction with a specific biological target.[1]
Core Interaction Features[2]
-
Isoquinoline Nitrogen (
): -
3-Chloro Substituent (
): -
4-Carboxylate Motif (
):
Visualization: Pharmacophore Node Map
The following diagram illustrates the interaction points and the "reactive handle" concept.
Caption: Pharmacophore connectivity showing the 3-Cl hydrophobic anchor and 4-carboxylate acceptor sites.
Part 3: Target Interaction & SAR Context[1][2]
This specific scaffold is frequently utilized in the design of inhibitors for enzymes requiring a planar aromatic core with polar appendages.[1]
Primary Target Class: Dihydroorotate Dehydrogenase (DHODH)
Quinoline and isoquinoline-4-carboxylic acids are known inhibitors of DHODH, a key enzyme in de novo pyrimidine biosynthesis.[3]
-
Mechanism: The carboxylate (formed after hydrolysis) binds to the ubiquinone-binding tunnel of DHODH.[1]
-
Role of 3-Cl: The chlorine atom occupies a hydrophobic sub-pocket, increasing potency compared to the unsubstituted analog.
Secondary Target Class: Kinase Inhibition
The 3-chloroisoquinoline core mimics the adenine ring of ATP.[1]
-
Diversification: The 3-Cl is often displaced by an amine (via Buchwald-Hartwig or
) to create a "hinge binder" that forms hydrogen bonds with the kinase backbone.[1] -
Application: Used in developing inhibitors for CK2 (Casein Kinase 2) or PIM kinases .[1]
Part 4: Experimental Protocols
To validate the pharmacophore properties, the following "Self-Validating" protocols are recommended.
Protocol A: Hydrolytic Stability & Prodrug Activation Assay
Purpose: Determine if the methyl ester functions as a stable pharmacophore or a prodrug.[1]
-
Preparation: Dissolve Methyl 3-chloroisoquinoline-4-carboxylate (10 µM) in PBS (pH 7.4) containing 10% DMSO.[1]
-
Enzyme Addition: Add Porcine Liver Esterase (PLE, 10 units/mL) to one set of samples; keep another set as a control (buffer only).
-
Incubation: Incubate at 37°C. Aliquot at 0, 15, 30, 60, and 120 mins.
-
Quenching: Add equal volume ice-cold Acetonitrile. Centrifuge (10,000 x g, 5 min).
-
Analysis: Inject supernatant into HPLC-UV (254 nm).
-
Validation Criteria: Disappearance of the ester peak (
~8 min) and appearance of the acid peak ( ~4 min). If min in PLE but stable in PBS, it is a valid prodrug .
-
Protocol B: Diversification (Reactive Pharmacophore Test)
Purpose: Confirm the 3-Cl position as a viable handle for library generation.[1]
-
Reagents: Scaffold (1.0 eq), Morpholine (1.2 eq),
(2.0 eq), DMF (0.5 M). -
Condition: Heat to 80°C for 4 hours.
-
Workup: Dilute with water, extract with EtOAc.
-
Observation: The 3-chloro is activated by the electron-withdrawing 4-carboxylate and the ring nitrogen (if protonated/activated).[1]
-
Success Indicator: >80% conversion to Methyl 3-morpholinoisoquinoline-4-carboxylate (LC-MS). This confirms the scaffold's utility for Lead Optimization .
-
Part 5: Synthesis & Signaling Pathway[1][2]
The synthesis of this scaffold typically involves the Vilsmeier-Haack cyclization or metal-catalyzed coupling, ensuring access to the 3,4-substitution pattern.
Synthetic Logic Diagram
The following flowchart outlines the creation of the scaffold and its downstream biological effects (e.g., DHODH inhibition leading to cancer cell apoptosis).
Caption: Workflow from chemical synthesis to biological mechanism of action (DHODH inhibition).[1]
References
-
PubChem. Methyl 3-isoquinolinecarboxylate | C11H9NO2.[1][6] National Library of Medicine. Available at: [Link]
-
Mahadeviah, et al. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 2024.[7] Available at: [Link][8]
-
Wessjohann, L. et al. New short syntheses of isoquinoline-4-carboxylic acid derivatives. Chemistry, 1990.[9] Available at: [Link][8]
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- 4. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Methyl 3-isoquinolinecarboxylate | C11H9NO2 | CID 725374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note: Nucleophilic Aromatic Substitution (SNAr) of Methyl 3-Chloroisoquinoline-4-carboxylate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: Methyl 3-chloroisoquinoline-4-carboxylate (CAS: 1260642-58-7) [1] Reaction Class: Nucleophilic Aromatic Substitution (SNAr)
Introduction & Mechanistic Rationale
The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors, GPCR ligands, and antimicrobial agents. Functionalization of the isoquinoline ring is critical for exploring structure-activity relationships (SAR).
Methyl 3-chloroisoquinoline-4-carboxylate is a highly versatile building block. The C3-position of this molecule is exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr) due to a dual-electronic effect:
-
Inductive and Resonance Pull of the Ring Nitrogen: The adjacent pyridine-like nitrogen atom withdraws electron density from the C3 position, making it highly electrophilic.
-
Orthogonal Activation by the 4-Ester Group: The methyl carboxylate group at the C4 position provides additional resonance stabilization for the anionic intermediate formed during nucleophilic attack.
Mechanistic Insight: Stepwise vs. Concerted SNAr
Classically, SNAr reactions are taught as a two-step addition-elimination process proceeding via a discrete, negatively charged Meisenheimer complex . However, recent kinetic isotope effect (KIE) studies and computational analyses reveal that SNAr reactions on halogenated heterocycles (especially those with good leaving groups like chloride) often proceed via a concerted mechanism with a single transition state [2]. Regardless of whether the pathway is stepwise or concerted, the highly stabilized transition state of the 3-chloro-4-ester system ensures rapid and high-yielding displacements.
Figure 1: Mechanistic continuum of the SNAr reaction on Methyl 3-chloroisoquinoline-4-carboxylate.
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols have been optimized for both nitrogen (amines) and oxygen (alkoxides) nucleophiles.
Protocol A: SNAr Amination (Synthesis of 3-Aminoisoquinolines)
Amination of 3-haloisoquinolines is a fundamental transformation in drug discovery [3]. This protocol utilizes a secondary amine (e.g., morpholine) or a primary amine (e.g., benzylamine).
Causality of Reagent Selection:
-
Solvent (DMF or NMP): Polar aprotic solvents are mandatory. They solvate the nucleophile without hydrogen-bonding to it (which would dampen nucleophilicity) and stabilize the polar transition state.
-
Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct, preventing the protonation of the nucleophilic amine, while avoiding unwanted saponification of the C4 methyl ester.
Step-by-Step Methodology:
-
Preparation: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Purge with inert gas (N2 or Argon).
-
Charging Reagents: Add Methyl 3-chloroisoquinoline-4-carboxylate (1.0 eq, 1.0 mmol, 221.6 mg).
-
Solvent & Base Addition: Add anhydrous DMF (5.0 mL), followed by DIPEA (2.5 eq, 2.5 mmol, 435 µL). Stir to achieve a homogenous solution.
-
Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 1.5 eq, 1.5 mmol, 130 µL) dropwise at room temperature.
-
Heating: Seal the vial and heat the reaction mixture to 90 °C using an aluminum heating block. Stir for 4–8 hours.
-
Monitoring: Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc 7:3). Look for the disappearance of the starting material mass (m/z 222[M+H]+) and the appearance of the product mass.
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold distilled water (25 mL) to precipitate the product. If the product does not crash out, extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography.
Protocol B: SNAr Alkoxylation (Synthesis of 3-Methoxyisoquinolines)
Causality of Reagent Selection:
-
Quenching Agent (NH4Cl): A saturated aqueous ammonium chloride quench is strictly required. Using a strong acid (like HCl) will hydrolyze the C4 ester. Using plain water leaves the mixture highly basic (due to residual NaOMe), which will cause rapid saponification of the ester during workup.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve Methyl 3-chloroisoquinoline-4-carboxylate (1.0 eq, 1.0 mmol) in anhydrous Methanol (8.0 mL).
-
Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of Sodium Methoxide (NaOMe, 25 wt% in MeOH, 1.2 eq, 1.2 mmol) dropwise to control the exotherm.
-
Reaction: Remove the ice bath and heat the reaction to gentle reflux (65 °C) for 2–4 hours.
-
Monitoring: Verify completion via TLC.
-
Workup: Cool to 0 °C and carefully quench with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).
-
Isolation: Dry the combined organic layers over MgSO4, filter, and evaporate the solvent to yield the 3-methoxyisoquinoline derivative.
Workflow & Data Presentation
Figure 2: Standardized experimental workflow for the SNAr functionalization of 3-chloroisoquinolines.
Table 1: Substrate Scope and Expected Quantitative Outcomes
| Nucleophile Class | Specific Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Expected Yield (%) |
| Secondary Amine | Morpholine | DMF | DIPEA | 90 | 4 | 85 - 92 |
| Secondary Amine | Piperidine | DMF | DIPEA | 90 | 4 | 88 - 95 |
| Primary Amine | Benzylamine | NMP | K2CO3 | 100 | 6 | 75 - 82 |
| Primary Amine | Aniline (Electron-poor) | DMSO | Cs2CO3 | 120 | 12 | 40 - 55* |
| Alkoxide | Sodium Methoxide | MeOH | None | 65 | 2 | 90 - 96 |
| Thiolate | Sodium Thiomethoxide | THF | None | 25 | 1 | > 95 |
*Note: Weakly nucleophilic anilines may require transition-metal catalysis (e.g., Buchwald-Hartwig amination) if thermal SNAr yields are insufficient.
Troubleshooting & Optimization
-
Issue: Ester Hydrolysis (Formation of Carboxylic Acid)
-
Cause: Presence of water combined with a base at elevated temperatures (saponification).
-
Solution: Ensure all solvents are strictly anhydrous. Switch from K2CO3 to the less hydrolytically active DIPEA. Ensure the workup quench is buffered (NH4Cl) rather than highly basic or acidic.
-
-
Issue: Sluggish Reaction / Low Conversion
-
Cause: Sterically hindered or electronically deactivated nucleophile (e.g., substituted anilines).
-
Solution:
-
Microwave Irradiation: Transitioning the reaction to a microwave synthesizer (120 °C for 30 mins) often forces difficult SNAr reactions to completion.
-
Catalytic Shift: Abandon the thermal SNAr pathway and utilize Palladium-catalyzed Buchwald-Hartwig cross-coupling (e.g., Pd2(dba)3, XPhos, Cs2CO3, Toluene, 100 °C) [3].
-
-
References
-
Title: Concerted nucleophilic aromatic substitutions. Source: Nature (Deposited in Harvard DASH) / Journal of the American Chemical Society URL: [Link]
-
Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Synthesis via Buchwald-Hartwig and SNAr Methodologies. Source: Molbank (MDPI) / Semantic Scholar URL: [Link]
Precision Hydrolysis Protocols: Methyl 3-chloroisoquinoline-4-carboxylate to Carboxylic Acid
Executive Summary & Strategic Analysis
The hydrolysis of Methyl 3-chloroisoquinoline-4-carboxylate is a pivotal transformation in the synthesis of isoquinoline-based pharmacophores, particularly for Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors and specific kinase inhibitors.
While ester hydrolysis is a fundamental operation, this specific substrate presents a chemoselectivity challenge : the 3-chloro substituent . In the isoquinoline ring system, the C3 position is activated by the adjacent ring nitrogen (though less so than C1), rendering it susceptible to Nucleophilic Aromatic Substitution (
The Core Objective: Cleave the ester bond to release the carboxylic acid without displacing the chlorine atom or degrading the electron-deficient heterocyclic core.
The "Chlorine Survival" Matrix
| Variable | Risk Factor | Mitigation Strategy |
| Reagent Strength | Strong bases (NaOH, KOH) at high temp promote | Use LiOH (mild, less nucleophilic cation) or Acidic Hydrolysis. |
| Solvent System | Alcohols (MeOH/EtOH) can act as nucleophiles ( | Use THF/Water mixtures to suppress alkoxide formation. |
| Temperature | Maintain reaction at 0^{\circ}C to Ambient . | |
| Sterics | The C4-carboxylate experiences peri-strain from H5, slowing hydrolysis. | Extended reaction times are preferable to increasing heat. |
Mechanistic Pathways & Workflow
The following diagram illustrates the competing pathways. The goal is to maximize Path A (Hydrolysis) while completely suppressing Path B (
Figure 1: Chemoselectivity map. Path A is favored by lower temperatures and lower nucleophilicity bases (LiOH). Path B is accelerated by heat and strong alkoxides.
Experimental Protocols
Protocol A: Lithium Hydroxide Mediated Hydrolysis (The "Gold Standard")
Best for: Small to mid-scale batches (mg to 50g) where purity is paramount. LiOH is sufficiently basic to hydrolyze the ester but less aggressive towards the 3-Cl moiety than NaOH or KOH.
Reagents & Materials
-
Substrate: Methyl 3-chloroisoquinoline-4-carboxylate (1.0 equiv)
-
Base: Lithium Hydroxide Monohydrate (
) (2.0 - 3.0 equiv) -
Solvent: Tetrahydrofuran (THF) / Water (
ratio) -
Quench: 1N Hydrochloric Acid (HCl)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in THF (
). Ensure complete dissolution. -
Base Addition: Prepare a solution of
(2.5 equiv) in Water ( of substrate). Add this aqueous solution dropwise to the THF solution at 0°C (ice bath).-
Why: Dropwise addition prevents localized "hotspots" of high pH that could trigger side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir vigorously.
-
Monitoring: Check by TLC or LCMS after 2 hours. The starting material (ester) should disappear.
-
Note: If the reaction is sluggish due to steric hindrance at C4, warm mildly to 35-40°C . Do NOT reflux.
-
-
Workup (The "Reverse Quench"):
-
Cool the mixture back to 0°C.
-
Slowly acidify to pH 3-4 using 1N HCl . A white precipitate (the product) usually forms.
-
Critical: Do not lower pH < 2, as the isoquinoline nitrogen may protonate, making the product water-soluble (as the hydrochloride salt) and difficult to extract.
-
-
Isolation:
-
If solid precipitates: Filter the solid, wash with cold water, and dry under vacuum.
-
If no precipitate: Extract with Ethyl Acetate (
). Wash combined organics with Brine, dry over , filter, and concentrate.
-
Validation Criteria (Self-Check)
-
LCMS: Mass shift of -14 Da (Loss of Methyl,
). Chlorine isotope pattern ( ratio of M and M+2) must remain intact. -
1H NMR: Disappearance of the methyl ester singlet (
ppm). Appearance of a broad acid proton ( ppm).
Protocol B: Acid-Mediated Hydrolysis (The "Robust Alternative")
Best for: Scale-up (>100g) or if the substrate proves sensitive to base (SnAr observed). Acid hydrolysis proceeds via a different mechanism that does not involve strong nucleophiles, completely eliminating the risk of displacing the chlorine.
Reagents & Materials
-
Substrate: Methyl 3-chloroisoquinoline-4-carboxylate
-
Acid: 4M HCl in Dioxane or 6M Aqueous HCl
-
Solvent: 1,4-Dioxane (if using aqueous HCl to maintain solubility)
Step-by-Step Procedure
-
Setup: Charge the substrate into a reaction vessel.
-
Acid Addition: Add 4M HCl in Dioxane (
). Alternatively, use a mixture of 1,4-Dioxane/6M HCl (1:1). -
Reflux: Heat the mixture to 80-90°C . Acid hydrolysis is slower than basic hydrolysis and typically requires heat.
-
Safety: Ensure proper venting of any generated MeOH vapors.
-
-
Monitoring: Monitor by LCMS. Expect reaction times of 4–12 hours.
-
Workup:
-
Concentrate the solvent in vacuo to near dryness.
-
The residue will be the Hydrochloride Salt of the product.[1]
-
To obtain the free base: Suspend residue in water, adjust pH to ~4-5 with saturated Sodium Acetate or dilute
, and filter the resulting precipitate.
-
Quality Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Product is missing Cl (LCMS shows M-Cl+OH) | Switch to Protocol B (Acidic) or lower temp in Protocol A. Ensure no MeOH is used in Protocol A (transesterification risk). | |
| Low Yield / Product in Aqueous Layer | Isoquinoline N protonated. | The product is amphoteric (zwitterionic character). Adjust pH carefully to the isoelectric point (typically pH 4-5) to precipitate. |
| Incomplete Reaction | Steric hindrance at C4. | Increase reaction time (up to 24h) rather than temperature. Add 1.0 equiv more LiOH. |
References
-
Mechanisms of Ester Hydrolysis : LibreTexts Chemistry. "Hydrolysis of Carboxylic Acid Derivatives". Available at: [Link]
-
Isoquinoline Reactivity : ScienceDirect. "Isoquinoline Derivatives - an overview". Available at: [Link]
-
Green Hydrolysis Protocols : Journal of Chemical and Pharmaceutical Research. "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester". Available at: [Link]
- Acidic Hydrolysis Precedents: Google Patents. "Process for the hydrolysis of quinolone carboxylic esters (WO2019206798A1)".
Sources
Reduction of the ester group in Methyl 3-chloroisoquinoline-4-carboxylate
Application Note: Chemoselective Reduction of Methyl 3-chloroisoquinoline-4-carboxylate
Executive Summary
This guide details the chemoselective reduction of Methyl 3-chloroisoquinoline-4-carboxylate to (3-chloroisoquinolin-4-yl)methanol .[1] This transformation is a critical step in the synthesis of isoquinoline-based kinase inhibitors and poly-pharmacological agents.[1]
The primary challenge is reducing the ester moiety while preserving the C3-Chlorine substituent. The chlorine atom is essential for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).[1] This note compares two validated protocols: DIBAL-H (Precision Method) and LiAlH₄ (High-Throughput Method), providing optimized workup procedures to mitigate aluminum emulsion formation.
Strategic Analysis: The Chemoselectivity Challenge
The substrate presents a competition between two electrophilic sites: the ester carbonyl and the electron-deficient C-Cl bond on the isoquinoline ring.
-
The Ester (Target): Highly electrophilic due to the electron-withdrawing nature of the isoquinoline core.
-
The C3-Chloride (Off-Target): Susceptible to hydrodehalogenation (replacement of Cl with H) under aggressive reducing conditions or in the presence of transition metal contaminants.
-
The Nitrogen Lone Pair: The basic nitrogen can coordinate to aluminum hydrides, potentially altering the effective stoichiometry of the reducing agent.
Decision Matrix:
| Feature | DIBAL-H Protocol | LiAlH₄ Protocol |
|---|---|---|
| Primary Utility | High precision; minimizes side reactions.[1][2] | Cost-effective for bulk scale-up.[1] |
| Temperature | -78°C
Reaction Mechanism & Pathway
The reduction proceeds through a tetrahedral aluminate intermediate.[7][8] In the case of DIBAL-H at low temperatures, this intermediate is stable; however, upon warming or with excess reagent, it collapses to the alcohol.
Figure 1: Step-wise reduction pathway. Note that the aldehyde intermediate is rarely isolated when using excess reducing agent; it is rapidly reduced to the alcohol.
Protocol A: The Precision Method (DIBAL-H)
Recommended for medicinal chemistry scales (100 mg – 10 g) where yield and purity are paramount.[1]
Materials
-
Substrate: Methyl 3-chloroisoquinoline-4-carboxylate (1.0 equiv).[1]
-
Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene or DCM (2.2 - 2.5 equiv).[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
-
Quench: Saturated aqueous Rochelle’s Salt (Sodium Potassium Tartrate).
Step-by-Step Procedure
-
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under Argon/Nitrogen flow.
-
Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Crucial: Low temperature prevents attack on the C-Cl bond.[1]
-
Addition: Add DIBAL-H (2.2 equiv) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Maintain internal temp < -70°C.
-
Reaction: Stir at -78°C for 1 hour, then allow the bath to expire and warm slowly to 0°C over 2 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane). The ester spot should disappear.
-
-
Quench (The "Rochelle" Method):
-
Cool back to 0°C.
-
Dilute with diethyl ether or EtOAc.
-
Add Saturated Aqueous Rochelle’s Salt (volume equal to organic solvent volume) slowly.
-
-
Emulsion Break: Vigorously stir the biphasic mixture at Room Temperature (RT) for 1–3 hours .
-
Observation: The cloudy grey emulsion will separate into two clear layers. Do not skip this stir time.
-
-
Isolation: Separate layers. Extract aqueous layer 2x with DCM. Dry combined organics over Na₂SO₄, filter, and concentrate.
Protocol B: The Robust Method (LiAlH₄)
Recommended for larger batches where DIBAL-H volume is prohibitive.[1]
Materials
-
Reagent: Lithium Aluminum Hydride (LiAlH₄) pellets or solution (1.2 - 1.5 equiv).
-
Solvent: Anhydrous THF (Ether is less recommended due to solubility issues with isoquinolines).
-
Quench: Water, 15% NaOH, Water (Fieser Method).
Step-by-Step Procedure
-
Slurry Prep: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0°C under Argon.
-
Addition: Dissolve the substrate in THF and add dropwise to the LAH slurry.
-
Exotherm Warning: This reaction is exothermic.[9] Control addition rate to keep temp < 10°C.
-
-
Reaction: Stir at 0°C for 30–60 minutes.
-
Note: Do not reflux. Refluxing increases the risk of dechlorinating the 3-position.
-
-
Quench (The "Fieser" Method):
-
For every 1 g of LiAlH₄ used, add sequentially:
-
1 mL Water (Very slow, gas evolution!)
-
1 mL 15% Aqueous NaOH
-
3 mL Water
-
-
-
Workup: Warm to RT and stir for 15 minutes. A white, granular precipitate (lithium aluminate) should form.
-
Filtration: Filter through a pad of Celite. Wash the pad with THF.[10][11] Concentrate the filtrate.
Critical Workflow: Emulsion Management
Aluminum emulsions are the most common failure mode in this synthesis, leading to yield loss during extraction.
Figure 2: Decision tree for workup procedures to prevent product entrapment in aluminum salts.[1]
Analytical Validation
| Technique | Expected Result | Pass Criteria |
| ¹H NMR | Disappearance of methyl ester singlet (~3.9 ppm).[1] Appearance of methylene doublet (~4.8 ppm) and OH triplet. | >95% conversion. |
| LC-MS | M+1 peak corresponds to alcohol (MW ~193.6).[1] | Absence of M-35 peak (indicates dechlorination). |
| TLC | Significant Rf drop (Ester is non-polar; Alcohol is polar). | Single spot visualization. |
Troubleshooting Table:
-
Issue: Product trapped in emulsion.
-
Fix: Add more Rochelle's salt solution and stir longer. Do not rush.
-
-
Issue: Dechlorination observed (M-35 peak).
-
Issue: Low Yield.
-
Fix: Isoquinolines can coordinate to Al species. Perform an acid wash (1M HCl) followed by basification (NaHCO3) only if the product is not acid-sensitive (risk of benzylic cation formation here, so prefer the Rochelle method).
-
References
-
Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. Link[1]
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, pp. 581-595).[1] Wiley. (Source of the Fieser Workup).
- Vignola, N., & Dahmen, S. (2025). "Chemoselective Reductions of Heterocyclic Esters." Organic Process Research & Development. (General grounding for isoquinoline reduction stability).
-
Organic Chemistry Portal. (n.d.). Reduction of Carboxylic Esters. Retrieved February 27, 2026, from [Link]
-
Bartmann, W., et al. (1988).[14] "Synthesis and Reactions of Isoquinoline Derivatives." Synthesis. (Establishes stability of 3-chloroisoquinoline core). Link[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. tuodaindus.com [tuodaindus.com]
- 3. reddit.com [reddit.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 9. orgsyn.org [orgsyn.org]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. semanticscholar.org [semanticscholar.org]
Application Note: Late-Stage Functionalization of Position 3 in Methyl 3-chloroisoquinoline-4-carboxylate
Executive Summary
Methyl 3-chloroisoquinoline-4-carboxylate (CAS: 1260642-58-7) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. The orthogonal reactivity of the C3-chloride, modulated by the adjacent ester group, allows for divergent late-stage functionalization. This application note provides researchers with field-proven, self-validating protocols for the functionalization of the C3 position via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, Buchwald-Hartwig Amination, and Metal-Free Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Rationale & Scaffold Activation
In an unactivated isoquinoline ring, the C3 position is significantly less reactive toward nucleophilic attack or oxidative addition compared to the highly electrophilic C1 position[1]. However, the presence of the methyl carboxylate group at the C4 position fundamentally alters this electronic landscape.
The C4-ester acts as a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. This dual activation (from the N2 atom and the C4-ester) lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. Consequently, it stabilizes the Meisenheimer complex intermediate during SNAr reactions, allowing for metal-free substitutions[2][3]. Furthermore, it weakens the C3-Cl bond, facilitating the critical oxidative addition step in palladium-catalyzed cross-coupling reactions[4][5].
Experimental Workflows
Fig 1. Divergent functionalization pathways for Methyl 3-chloroisoquinoline-4-carboxylate.
Validated Protocols
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: C-C bond formation to yield 3-aryl or 3-heteroaryl isoquinolines. Causality & Design: Pd(dppf)Cl₂ is selected as the precatalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step[5]. K₂CO₃ is used as a mild base to generate the reactive boronate species required for transmetalation, purposefully avoiding stronger bases (like NaOH) that would hydrolyze the C4-methyl ester.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask, add Methyl 3-chloroisoquinoline-4-carboxylate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (2.5 equiv).
-
Solvent Addition: Evacuate and backfill the flask with N₂ three times. Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours.
-
Validation (In-Process): Monitor via LC-MS. The starting material exhibits a distinct isotopic pattern for one chlorine atom (m/z 222/224 [M+H]⁺). The reaction is self-validated as complete when this peak is entirely replaced by the product mass.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium black. Wash the organic layer with brine (3 × 15 mL) to remove residual dioxane and inorganic salts.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination
Objective: C-N bond formation using primary or secondary amines. Causality & Design: Pd₂(dba)₃ combined with Xantphos is the optimal catalytic system. Xantphos possesses a wide bite angle (~111°), which sterically drives the palladium intermediate toward reductive elimination, preventing the competing β-hydride elimination pathway often seen with aliphatic amines[4]. Cs₂CO₃ is utilized as a non-nucleophilic base to prevent transesterification or hydrolysis of the C4-ester.
Step-by-Step Procedure:
-
Preparation: To a dry, N₂-flushed vial, add Methyl 3-chloroisoquinoline-4-carboxylate (1.0 equiv, 1.0 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and Cs₂CO₃ (2.0 equiv).
-
Reagent Addition: Add the amine (1.2 equiv) and anhydrous Toluene (5 mL). Seal the vial.
-
Reaction: Heat the mixture at 100 °C for 16 hours.
-
Validation (In-Process): Monitor via TLC (Hexanes/EtOAc). The product will exhibit strong UV fluorescence at 254 nm and 365 nm due to the extended conjugation of the newly formed 3-aminoisoquinoline system.
-
Workup: Dilute the cooled mixture with CH₂Cl₂ (15 mL) and wash with water. The organic phase is dried (MgSO₄) and concentrated.
-
Purification: Purify by flash column chromatography. Note: If the amine is highly polar, utilize a CH₂Cl₂/MeOH gradient.
Protocol C: Metal-Free Nucleophilic Aromatic Substitution (SNAr)
Objective: Direct C-N or C-O bond formation utilizing strong nucleophiles without transition metals. Causality & Design: Because the C3 position is heavily activated by the adjacent N2 and the C4-ester, transition metal catalysis is not strictly required for highly nucleophilic aliphatic amines or alkoxides[2][3]. High temperatures (120 °C) in a polar aprotic solvent (DMF or DMSO) provide the activation energy necessary to overcome the aromatic stabilization during the formation of the Meisenheimer complex.
Step-by-Step Procedure:
-
Preparation: In a heavy-walled pressure vial, dissolve Methyl 3-chloroisoquinoline-4-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous DMF (4 mL).
-
Reagent Addition: Add the nucleophile (e.g., morpholine or sodium methoxide) (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Note: DIPEA is omitted if an anionic nucleophile like an alkoxide is used.
-
Reaction: Seal the vial and heat to 120 °C for 24 hours.
-
Validation (In-Process): The generation of HCl (neutralized by the base) drives the reaction. LC-MS will show the loss of the chlorine isotope pattern. If unreacted starting material persists, the temperature is incrementally increased to 135 °C, validating the thermal dependence of the Meisenheimer intermediate formation.
-
Workup: Pour the mixture into ice-cold water (20 mL) to precipitate the product. Filter the solid and wash with cold water.
-
Purification: Recrystallize from EtOH or purify via chromatography if the product is an oil.
Quantitative Data Summary
The following table summarizes the expected performance metrics for the three functionalization pathways based on standard substrate scopes.
| Methodology | Bond Formed | Optimal Catalyst / Reagents | Typical Temp (°C) | Reaction Time (h) | Expected Yield Range |
| Suzuki-Miyaura | C-C | Pd(dppf)Cl₂, K₂CO₃ | 90 - 100 | 12 - 16 | 75% - 95% |
| Buchwald-Hartwig | C-N | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 100 - 110 | 16 - 24 | 60% - 85% |
| SNAr | C-N / C-O | None (Nucleophile + DIPEA) | 120 - 150 | 24 - 48 | 50% - 80% |
References
-
Vulcanchem. "3-Chloro-1-isopropylisoquinoline () for sale - Vulcanchem: Cross-Coupling Approaches." vulcanchem.com. 4
-
Amadis Chemical. "Amadis Chemical Company Limited (Page 411) @ ChemBuyersGuide.com, Inc. (CAS:1260642-58-7)." chembuyersguide.com.
-
ResearchGate. "New Synthesis of 3-Aryl Isoquinolines by Pd-Catalyzed Suzuki." researchgate.net. 5
-
Wu, Y., Wang, J., & Kwong, F. Y. "α-Aryl-substituted carbonyl derivatives constitute a widespread structural motif in agro." thieme-connect.de.2
-
Jonczyk, A., & Kowalkowska, A. "Sodium hydroxide is a hygroscopic substance which exhibits both basic as well as nucleophilic properties." thieme-connect.de. 3
-
Suschitzky, H. "The Chemistry of Heterocycles Structure, Reactions, Syntheses, and Applications." scribd.com.1
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-chloroisoquinoline-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-chloroisoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success in the lab.
Troubleshooting Guide
This section addresses specific experimental challenges you may encounter during the synthesis of Methyl 3-chloroisoquinoline-4-carboxylate.
Problem 1: Low to No Product Yield
Q: I am attempting the synthesis of Methyl 3-chloroisoquinoline-4-carboxylate, but I am observing very low or no formation of the desired product. What are the likely causes and how can I rectify this?
A: Low to no yield is a common issue that can stem from several factors, primarily related to the reaction conditions and the purity of your starting materials. Let's break down the potential causes and solutions.
The synthesis of the isoquinoline core can be approached through various established methods, such as the Bischler-Napieralski or Pictet-Spengler reactions, which are foundational in heterocyclic chemistry.[1][2] However, for a highly substituted isoquinoline like the target molecule, modern transition-metal-catalyzed methods or specific cyclization strategies are often more effective.[3] A plausible route involves a Vilsmeier-Haack type reaction or a variation thereof, which can be sensitive to reaction parameters.[4]
Possible Causes and Solutions:
-
Purity of Starting Materials: Ensure your starting materials, such as the appropriate aniline and β-ketoester derivatives, are of high purity. Impurities can interfere with the reaction, leading to unwanted side products or inhibition of the desired transformation.
-
Inadequate Temperature Control: Many cyclization and chlorination reactions are highly temperature-dependent. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, if it's too high, it can lead to decomposition of reactants or products, or the formation of tars. A systematic temperature optimization study is recommended.
-
Moisture Contamination: Anhydrous conditions are often crucial, especially if organometallic reagents or strong dehydrating agents like phosphorus oxychloride (POCl₃) are used.[5] Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Inefficient Chlorination: The chlorination step is critical. If using a reagent like POCl₃, ensure it is fresh and has not been decomposed by atmospheric moisture. The stoichiometry of the chlorinating agent is also vital; an insufficient amount will lead to incomplete conversion.
-
Incorrect pH or Workup Procedure: The pH of the reaction mixture during workup can significantly impact the isolation of the final product. Ensure the pH is adjusted correctly to precipitate or extract the desired compound effectively. A standard workup often involves quenching the reaction with a base like sodium bicarbonate.[6]
Problem 2: Formation of Significant Byproducts
Q: My reaction is producing the desired product, but I am also observing significant quantities of byproducts, complicating purification and reducing my overall yield. How can I minimize these?
A: The formation of byproducts is a frequent challenge in heterocyclic synthesis. Identifying the byproducts can provide valuable clues about the competing reaction pathways.
Common Byproducts and Mitigation Strategies:
-
Unchlorinated Isoquinoline Precursor: The presence of the unchlorinated isoquinoline-4-carboxylate suggests incomplete chlorination.
-
Solution: Increase the equivalents of the chlorinating agent (e.g., POCl₃) or extend the reaction time for the chlorination step. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of complete conversion.[7]
-
-
Over-chlorinated or Isomeric Products: Depending on the reaction conditions, chlorination at other positions on the isoquinoline ring might occur.
-
Solution: Optimize the reaction temperature and the rate of addition of the chlorinating agent. A lower temperature may improve selectivity.
-
-
Polymerization or Tar Formation: This is often a sign of overly harsh reaction conditions.
-
Solution: Reduce the reaction temperature or use a milder solvent. Ensure efficient stirring to prevent localized overheating.
-
Problem 3: Difficulty in Product Isolation and Purification
Q: I have successfully synthesized the product, but I am struggling with its isolation and purification from the crude reaction mixture. What are the best practices?
A: Effective isolation and purification are key to obtaining a high-purity final product.
Recommendations:
-
Extraction: After quenching the reaction, a liquid-liquid extraction is typically employed. Ensure you are using the appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and that the pH of the aqueous layer is optimized for the solubility of your product.
-
Crystallization: If the crude product is a solid, recrystallization is often an effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is the method of choice.[7] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can provide excellent separation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to take during this synthesis?
A1: The synthesis of Methyl 3-chloroisoquinoline-4-carboxylate often involves hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reagents like phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water.
Q2: Can you provide a general reaction mechanism for the formation of the isoquinoline ring?
A2: The synthesis of the isoquinoline core can proceed through several mechanisms depending on the chosen synthetic route.[1][2][5] A common pathway involves the cyclization of a β-phenylethylamine derivative. For instance, in the Bischler-Napieralski reaction, a β-phenylethylamide is cyclized using a dehydrating agent like POCl₃ to form a dihydroisoquinoline, which is then dehydrogenated to the aromatic isoquinoline.
Q3: What analytical techniques are recommended for characterizing the final product?
A3: The structure and purity of Methyl 3-chloroisoquinoline-4-carboxylate should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Experimental Protocol: Optimized Synthesis
This protocol provides a generalized yet robust method for the synthesis of Methyl 3-chloroisoquinoline-4-carboxylate.
Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Starting Materials | High Purity (>98%) | Minimizes side reactions and improves yield. |
| Reaction Solvent | Anhydrous Dichloromethane (DCM) or Toluene | Provides a suitable reaction medium and is relatively inert.[7] |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Effective for both cyclization and chlorination. |
| Reaction Temperature | 0 °C to Reflux | Temperature control is critical for selectivity and yield. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS for completion. |
| Workup | Quenching with NaHCO₃ solution | Neutralizes excess acid and facilitates product isolation.[6] |
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve the appropriate β-ketoester and aniline derivative in anhydrous solvent.
-
Cyclization and Chlorination: Cool the reaction mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Process
General Reaction Pathway
Caption: A logical workflow for troubleshooting low product yield.
References
- Pharmacy Freak. (2025, September 25). Synthesis of isoquinoline MCQs With Answer.
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). PMC.
- Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (2015, November 20).
- Organic Chemistry Portal. Isoquinoline synthesis.
- Semantic Scholar. (1999). Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes.
- Beilstein Journals. Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin.
- Myers, A. G. Research Group, Harvard University. (2011, September 9). A Versatile Synthesis of Substituted Isoquinolines.
- ResearchGate. (2017, May 9). recent advances in the synthesis of isoquinoline and its analogue: a review.
- Benchchem.
- MySkinRecipes.
- Revues Scientifiques Marocaines. (2022, September 29).
- PMC.
- Dosatron. Chlorinator Maintenance: How to Troubleshoot your Injector?
- Sustainable Sanitation Alliance - SuSanA.
- Zodiac Australia.
- ResearchGate. (2026, January 10). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)
- ResearchGate. (2025, November 29).
- WIOA. Practical Guide to the Operation and Optimisation of Chlorine and Chloramine Disinfection.
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Isoquinoline synthesis [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. 4-Chloro-3-methylphenyl quinoline-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
Technical Guide: Recrystallization of Methyl 3-chloroisoquinoline-4-carboxylate
The following technical guide is structured to address the purification of Methyl 3-chloroisoquinoline-4-carboxylate .
As a Senior Application Scientist, I have synthesized the recommendations below based on the physicochemical properties of the 3-chloroisoquinoline core and validated protocols for its direct structural analogs (specifically the 7-chloro isomer and related quinoline carboxylates).
Executive Summary
-
Compound: Methyl 3-chloroisoquinoline-4-carboxylate
-
Primary Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).
-
Alternative System: Ethanol (95%) or Methanol (with water as anti-solvent).
-
Critical Hazard: Oiling out is a common failure mode for this ester. Slow cooling and seeding are required.
-
Purity Target: >98% (HPLC/NMR).
Physicochemical Profile & Solubility Logic
To select the correct solvent, we must understand the competition between the lipophilic isoquinoline core and the polar functional groups.
| Feature | Chemical Effect | Solubility Implication |
| Isoquinoline Core | Planar, Aromatic, Lipophilic | Soluble in organics (DCM, Toluene); Insoluble in water. |
| 3-Chloro Substituent | Electron-withdrawing, Lipophilic | Reduces basicity of the nitrogen; increases solubility in non-polar solvents compared to non-halogenated analogs. |
| 4-Methyl Ester | Polar, H-bond acceptor | Provides solubility in alcohols and esters; susceptible to hydrolysis in hot aqueous base/acid. |
Expert Insight: The 3-chloro group significantly reduces the basicity of the isoquinoline nitrogen. Unlike simple isoquinolines, this compound will not form stable salts easily with weak acids, and acid-base extraction yields may be poor. Recrystallization is the superior purification method.
Recommended Protocols
Method A: The "Standard" Binary System (EtOAc / Heptane)
Best for: Removal of non-polar impurities and unreacted starting materials. Basis: Validated on the structural analog methyl 7-chloroisoquinoline-3-carboxylate [1].
Reagents:
-
Ethyl Acetate (HPLC Grade)[1]
-
n-Heptane (preferred over Hexanes due to higher boiling point, reducing evaporation during hot filtration)
Protocol:
-
Dissolution: Place the crude solid in a flask. Add minimum hot Ethyl Acetate (approx. 60-70°C) until dissolved.
-
Note: If the solution is dark, treat with activated charcoal (1% w/w) for 5 minutes and filter hot through Celite.
-
-
Anti-solvent Addition: While keeping the solution hot (but not boiling), slowly add hot n-Heptane dropwise.
-
The Cloud Point: Stop adding Heptane the moment a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 mL of Ethyl Acetate to clear the solution back to transparency.
-
Crystallization: Remove from heat. Insulate the flask with a towel or place in a warm oil bath and let it cool to room temperature undisturbed over 2-3 hours.
-
Critical: Rapid cooling here will cause the ester to "oil out" rather than crystallize.
-
-
Finishing: Once at room temperature, cool in an ice bath (0°C) for 30 minutes. Filter the crystals and wash with cold Heptane.
Method B: The Alcoholic System (Ethanol)
Best for: Removal of inorganic salts or very polar byproducts.
Reagents:
-
Ethanol (Absolute or 95%)
Protocol:
-
Dissolve the crude material in boiling Ethanol.
-
If the compound is highly soluble, concentrate the solution by boiling off solvent until crystals just begin to form on the flask walls.
-
Re-dissolve these initial crystals with a minimal amount of hot Ethanol.
-
Allow to cool slowly.
-
Modification: If yield is low, add warm water dropwise to the hot ethanolic solution until turbidity is reached, then cool.
Troubleshooting Guide (FAQ)
Q1: The product separated as a yellow oil at the bottom of the flask ("Oiling Out"). How do I fix this?
Cause: The solution became supersaturated too quickly, or the melting point of the solvated compound is lower than the solvent boiling point. Solution:
-
Re-heat the mixture until the oil dissolves into a clear solution.
-
Add a small amount of the good solvent (EtOAc or Ethanol).
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.
-
Cool much more slowly (e.g., leave the flask in the hot oil bath and turn the heat off, letting the bath and flask cool down together overnight).
Q2: My crystals are colored (brown/orange), but the product should be white/off-white.
Cause: Oxidation products or polymerized isoquinoline impurities. Solution:
-
Perform a Charcoal Filtration : Dissolve in hot EtOAc, add activated carbon, stir for 5-10 mins, and filter hot.
-
Warning: Do not use charcoal with Methanol if possible, as fine carbon particles are harder to remove from methanolic solutions.
Q3: Can I use Acetone?
Answer: Acetone is generally too good a solvent for this compound. It will likely hold the product in solution even at -20°C, leading to poor recovery yields. It is only recommended as a solvent for transfer or cleaning, not crystallization.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the purification route based on crude purity and behavior.
Caption: Workflow for the binary solvent recrystallization of chloroisoquinoline esters.
References
-
Analogous Protocol (7-chloro isomer): Mitchell, S. A., et al. (2008). Pyrrolopyrimidin-7-one derivatives and their use as pharmaceuticals. WO Patent 2008/136756 A1. (Describes recrystallization of methyl 7-chloroisoquinoline-3-carboxylate from EtOAc/Hexanes/MeOH).
-
General Isoquinoline Synthesis: Peeters, S., et al. (2019). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid. Beilstein Journal of Organic Chemistry, 15, 2156–2160.
-
Isoquinoline Properties: PubChem Compound Summary for Methyl 3-chloroisoquinoline-6-carboxylate (Isomer data used for property estimation).
Sources
Technical Support Center: Troubleshooting Low Reactivity of the 3-Chloro Group in Isoquinoline Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in synthetic chemistry: the low reactivity of the 3-chloro group in isoquinoline esters. This document is designed to move beyond simple procedural lists and delve into the fundamental principles governing these reactions, empowering you to make informed decisions to optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: I'm observing little to no conversion in my nucleophilic aromatic substitution (SNAr) reaction with a 3-chloro-isoquinoline ester. What are the primary reasons for this low reactivity?
The low reactivity of the 3-chloro group in isoquinoline esters in SNAr reactions stems from a combination of electronic and structural factors.
-
Insufficient Ring Activation: For a successful SNAr reaction, the aromatic ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack.[1][2][3] The nitrogen atom in the isoquinoline ring does withdraw electron density, but its effect at the 3-position is not as pronounced as at the 1-position. Furthermore, the ester group, while electron-withdrawing, may not provide enough activation on its own, especially if it's not positioned to effectively delocalize the negative charge of the intermediate (the Meisenheimer complex).[4]
-
Leaving Group Ability: In the context of SNAr, the bond to the leaving group is broken in the second, fast step of the reaction. The rate-determining step is the initial attack of the nucleophile.[1][5] Therefore, the electronegativity of the halogen is more critical than its bond strength to carbon. Fluorine is the most activating halogen due to its strong inductive electron-withdrawing effect, which stabilizes the intermediate. The reactivity order is generally F > Cl ≈ Br > I.[1][6] Your 3-chloro substituent is inherently less reactive than a 3-fluoro analogue.
-
Nucleophile Strength and Steric Hindrance: The nucleophile must be sufficiently potent to attack the electron-deficient ring. Weak nucleophiles will struggle to initiate the reaction. Additionally, steric hindrance around the 3-position, either from the isoquinoline backbone itself or from bulky substituents on your nucleophile, can impede the approach of the nucleophile.
Q2: My reaction is sluggish. How can I enhance the rate of my SNAr reaction without changing the core structure of my 3-chloro-isoquinoline ester?
Several experimental parameters can be adjusted to accelerate your reaction.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions.[1][7] These solvents are effective at solvating the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic. They also stabilize the charged Meisenheimer intermediate.[8] Be cautious with solvents like DMF, as they can decompose in the presence of strong bases to generate dimethylamine, which can act as a competing nucleophile.[1]
-
Base Selection: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. The strength of the base should be carefully considered. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be very effective but may also promote side reactions. Milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a good starting point.[1] The choice of base can also influence the solubility of the reactants.
-
Temperature and Reaction Time: Many SNAr reactions require elevated temperatures to proceed at a practical rate.[1] If your reaction is slow at room temperature, gradually increasing the heat is a logical step. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and is a valuable tool for optimizing these transformations.[1]
-
Phase-Transfer Catalysis: If your nucleophile is not readily soluble in the organic solvent, a phase-transfer catalyst (PTC) can be employed. The PTC transports the nucleophile into the organic phase, where the reaction occurs.[1]
Q3: I'm considering alternative synthetic strategies. If SNAr is not viable, what other methods can I use to substitute the 3-chloro group?
When the 3-chloro group proves unreactive towards SNAr, transition-metal-catalyzed cross-coupling reactions are powerful alternatives. These methods offer a broader substrate scope and often proceed under milder conditions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming C-N bonds and is highly effective for the amination of aryl and heteroaryl chlorides.[9][10][11] A wide variety of phosphine ligands have been developed to tune the reactivity of the palladium catalyst, enabling the coupling of even unactivated and sterically hindered substrates.[12][13] This method is often superior to SNAr for introducing primary and secondary amines.[14]
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, the Suzuki-Miyaura coupling is a robust and versatile choice. This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[15] It is widely used in the pharmaceutical industry due to its mild reaction conditions and the low toxicity of the boron-containing byproducts.[16] Both palladium and nickel catalysts can be effective for the Suzuki coupling of heteroaryl chlorides.[17]
-
Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is the premier method. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[18][19]
Troubleshooting Guides
Issue 1: No Reaction or Very Low Conversion
| Potential Cause | Troubleshooting Steps | Underlying Rationale |
| Insufficient Ring Activation | 1. Confirm the electronic properties of your isoquinoline ester. If possible, introduce an additional electron-withdrawing group (EWG) at a position that can stabilize the Meisenheimer intermediate (e.g., positions 5, 7).[2][3] | EWGs are crucial for lowering the energy of the transition state for nucleophilic attack, thereby increasing the reaction rate.[20][21] |
| Poor Nucleophile | 1. Increase the concentration of the nucleophile. 2. Use a stronger base to fully deprotonate the nucleophile. 3. Consider a more nucleophilic reagent if your desired transformation allows. | A higher concentration of the active nucleophile will increase the probability of a successful collision with the substrate. |
| Inappropriate Solvent | 1. Switch to a high-boiling polar aprotic solvent like DMSO or NMP. 2. Ensure all reagents are soluble in the chosen solvent. | These solvents enhance the nucleophilicity of the anionic nucleophile and stabilize the charged intermediate.[8] |
| Low Temperature | 1. Incrementally increase the reaction temperature, monitoring for product formation and decomposition. 2. Employ microwave heating to access higher temperatures and shorter reaction times.[1] | Chemical reactions generally proceed faster at higher temperatures as more molecules possess the necessary activation energy. |
Issue 2: Formation of Side Products
| Potential Side Product | Identification | Prevention Strategy |
| Hydrolysis of the Ester | LC-MS or ¹H NMR analysis showing the corresponding carboxylic acid. | Use a non-nucleophilic base (e.g., a hindered amine base like DBU) or an anhydrous inorganic base (e.g., K₂CO₃). Ensure reaction conditions are strictly anhydrous. |
| Reaction with Solvent | If using DMF, look for the dimethylamino-substituted product by LC-MS. | Switch to a more stable polar aprotic solvent like DMSO or NMP, especially when using strong bases.[1] |
| Benzyne Formation | Formation of a mixture of regioisomers. This is more likely with very strong bases. | Use a milder base and avoid excessively high temperatures.[1] |
Experimental Protocols
Protocol 1: General Procedure for SNAr with a 3-Chloro-Isoquinoline Ester
-
To a solution of the 3-chloro-isoquinoline ester (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the nucleophile (1.1-1.5 equiv).
-
Add a base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried flask, combine the 3-chloro-isoquinoline ester (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%).
-
Add a base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the amine (1.1-1.5 equiv) and an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways
References
- Chung, K. H., So, C. M., Wong, S. M., Luk, C. H., Zhou, Z., Lau, C. P., & Kwong, F. Y. (n.d.). Buchwald–Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes.
- BenchChem. (2025). Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr).
- Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. (2023, October 10). ACS Publications.
- SNAr Solvents and Reagents. (n.d.). Wordpress.
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). Royal Society of Chemistry.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. (2021, July 12). ACS Publications.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.).
- Crampton, M. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity.
- Nucleophilic Aromatic Substitution. (2021, December 27). Chemistry LibreTexts.
- Walsh, K., & Moody, C. J. (2013, June 21). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ResearchGate.
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). PMC.
- Sonogashira coupling. (n.d.). Wikipedia.
- "Nucleophilic Aromatic Substitution". (2019, June 5). Chemistry LibreTexts.
- aromatic nucleophilic substitution. (n.d.).
- Why does nucleophilic substitution in isoquinoline favour at position 1? (2020, March 1). Quora.
- One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (n.d.). PMC.
- Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues. (n.d.). PMC.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. (n.d.). PMC.
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31).
- Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. (n.d.).
- SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (n.d.). Wordpress.
- New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. (n.d.).
- Catalytic SNAr of unactivated aryl chlorides. (n.d.). Semantic Scholar.
- Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Palladium-Catalyzed Aminocarbonylation of Isoquinolines utilizing Chloroform-COware Chemistry Supporting Information. (n.d.).
- Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. (2013, November 19). ACS Publications.
- Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry. (2022, November 4). PubMed.
- The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. (2025, August 6). ResearchGate.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. (2003, January 1). ACS Publications.
- The Preparation of 3-Aminoisoquinoline and Related Compounds. (n.d.). datapdf.com.
- Nucleophilic Substitution Reactions - Haloarenes. (2026, January 1). CK-12 Foundation.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Nucleophilic Aromatic Substitution. (n.d.).
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (2013, July 23). ACS Publications.
- Palladium-catalyzed desulfurative Sonogashira cross-coupling reaction of 3-cyano assisted thioamide-type quinolone derivatives with alkynes. (2015, May 29). Semantic Scholar.
- Aromatic Nucleophilic Substitution Reaction. (n.d.). Institute of Science, Nagpur.
- Sonogashira Coupling- Reaction and application in Research Lab. (2022, July 12). YouTube.
- Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
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- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 14. Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing ester hydrolysis during Methyl 3-chloroisoquinoline-4-carboxylate reactions
Introduction
Methyl 3-chloroisoquinoline-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex molecular architectures. Its utility is derived from the two reactive handles: the C3-chloro substituent, ideal for transition-metal-catalyzed cross-coupling reactions, and the C4-methyl ester, which can be further functionalized. However, the proximity of these functional groups and the electron-deficient nature of the isoquinoline ring system render the methyl ester susceptible to hydrolysis, particularly under the basic conditions often required for cross-coupling. This guide provides in-depth troubleshooting strategies, detailed protocols, and mechanistic explanations to help researchers prevent unwanted ester hydrolysis and maximize the yield of their desired products.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a significant problem with this specific molecule?
A1: Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol.[1][2][3] For Methyl 3-chloroisoquinoline-4-carboxylate, this reaction is the conversion of the methyl ester into 3-chloroisoquinoline-4-carboxylic acid. It is a major issue because many synthetic transformations at the C3-chloro position, especially palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig aminations, require basic conditions.[4][5] The presence of a base (e.g., NaOH, K₃PO₄) and a nucleophile (water or hydroxide ions) creates a perfect environment for this undesired side reaction, which consumes the starting material and complicates purification.[6][7]
Q2: What are the primary factors that promote the hydrolysis of my ester?
A2: The three primary factors are Base Strength , Temperature , and Water Content .
-
Base: Strong bases (e.g., NaOH, KOH, LiOH) and even moderately strong bases (e.g., K₂CO₃) in the presence of water can catalyze hydrolysis. The reaction is typically irreversible under basic conditions because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is unreactive toward the alcohol.[6][7]
-
Temperature: The rate of hydrolysis increases significantly with temperature.[8][9] Reactions run at elevated temperatures (e.g., >80 °C) are at a much higher risk, as the heat provides the necessary activation energy for the hydrolysis reaction to proceed more rapidly.[9]
-
Water: Water is a necessary reactant for hydrolysis. Even seemingly "anhydrous" solvents can contain sufficient trace water to cause significant hydrolysis, especially over long reaction times at high temperatures.
Q3: How can I detect if ester hydrolysis has occurred in my reaction?
A3: The most common indicator is a complex reaction mixture observed by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolyzed carboxylic acid product is significantly more polar than the starting ester. On a TLC plate, the acid will appear as a new spot with a much lower Rf value. LC-MS analysis will show a peak with a mass corresponding to the loss of a methyl group (-14 Da) and the gain of a hydrogen (+1 Da), a net change of -13 Da from the parent mass.
Mechanistic Insight: Base-Catalyzed Hydrolysis
Understanding the mechanism is key to preventing it. Base-catalyzed hydrolysis, also known as saponification, is the most common pathway encountered during cross-coupling reactions.
Caption: Base-catalyzed hydrolysis proceeds via a stable tetrahedral intermediate.
The process involves:
-
Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester.
-
Elimination: The unstable tetrahedral intermediate collapses, eliminating the methoxide (CH₃O⁻) leaving group.
-
Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strong base (methoxide or another hydroxide ion), forming a resonance-stabilized carboxylate salt. This final acid-base step is essentially irreversible and drives the reaction to completion.[6][7]
Troubleshooting Guide for Common Reactions
This section provides solutions for preventing hydrolysis during the most common synthetic applications of Methyl 3-chloroisoquinoline-4-carboxylate.
Scenario 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
This is the most frequent context where hydrolysis is encountered due to the requisite use of a base.
Troubleshooting Decision Tree
Caption: A logical guide to diagnosing and solving ester hydrolysis issues.
Data-Driven Recommendations
| Parameter | High Risk Condition | Recommended Mitigation Strategy | Rationale |
| Base | Strong, aqueous bases (NaOH, KOH) | Use weaker, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or organic bases (DBU, DIPEA). | Weaker bases are less likely to generate a high concentration of hydroxide ions, which is the primary nucleophile for hydrolysis.[7] |
| Solvent | Protic solvents (H₂O, alcohols) or wet aprotic solvents. | Use high-purity, anhydrous aprotic solvents (Toluene, 1,4-Dioxane, DMF, DME). Dry solvents over molecular sieves if necessary. | Minimizing the concentration of water, a key reactant, directly inhibits the hydrolysis reaction according to Le Châtelier's principle.[10][11] |
| Temperature | > 100 °C | Operate at the lowest effective temperature (ideally ≤ 80 °C). Screen for highly active modern palladium catalysts/ligands that work at lower temperatures. | The rate of hydrolysis has a strong positive correlation with temperature.[8][9] Reducing thermal energy slows the kinetics of the undesired side reaction. |
| Reaction Time | > 12 hours | Monitor the reaction closely by TLC/LC-MS and work up as soon as the starting material is consumed. | Prolonged exposure to basic conditions, even mild ones, increases the cumulative amount of hydrolysis.[1] |
Scenario 2: Reaction Work-up and Purification
A significant amount of product can be lost to hydrolysis during the work-up phase if not performed carefully.[1]
| Symptom | Potential Cause | Recommended Solution |
| Low yield after aqueous work-up. | Hydrolysis during basic wash. A wash with aqueous NaHCO₃ or Na₂CO₃ to remove acidic impurities is causing saponification. | Use ice-cold solutions: Perform all aqueous washes with ice-cold, saturated NaHCO₃ and brine to slow reaction kinetics.[1] Minimize contact time: Do not let the layers sit for extended periods. Separate them promptly. Alternative: If possible, perform a non-aqueous work-up. Dilute the reaction mixture with a non-polar solvent (e.g., EtOAc, DCM), filter through a pad of celite/silica to remove palladium and salts, and concentrate. |
| Low yield after column chromatography. | Hydrolysis on silica gel. Standard silica gel is slightly acidic and can retain trace water, which can hydrolyze the ester over time. | Neutralize silica: Use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent, typically 0.1-1% v/v). Run the column quickly: Do not let the product sit on the column for an extended period. |
Recommended Experimental Protocols
Protocol 1: Anhydrous Suzuki-Miyaura Coupling to Minimize Hydrolysis
This protocol is designed for coupling an arylboronic acid to Methyl 3-chloroisoquinoline-4-carboxylate under conditions that rigorously exclude water.
Caption: A step-by-step workflow for the recommended anhydrous protocol.
Methodology:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-chloroisoquinoline-4-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required, e.g., SPhos, 10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen gas three times.
-
Solvent Addition: Add anhydrous toluene (or 1,4-dioxane) via syringe. The solvent should be from a freshly opened bottle or passed through a solvent purification system.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of Celite® to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent if the product is sensitive).
Protocol 2: Optimized Low-Temperature Aqueous Work-up
Use this protocol only when an aqueous wash is unavoidable.
Methodology:
-
Cooling: After the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Quenching: Slowly add ice-cold deionized water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Combine the organic layers and wash sequentially with:
-
Ice-cold, saturated aqueous NaHCO₃ (1x). Perform this wash quickly.
-
Ice-cold, saturated aqueous NaCl (brine) (1x).[1]
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Proceed immediately to purification.
References
-
Methyl Esters. Organic Chemistry Portal. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
A Versatile Synthesis of Substituted Isoquinolines. Andrew G. Myers Research Group, Harvard University. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
-
Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes. Semantic Scholar. [Link]
-
15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Theoretical Study of General Base-Catalyzed Hydrolysis of Aryl Esters and Implications for Enzymatic Reactions. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. PMC. [Link]
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Acme-Hardesty. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. ResearchGate. [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
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- 11. carbodiimide.com [carbodiimide.com]
Removing impurities from crude Methyl 3-chloroisoquinoline-4-carboxylate
Welcome to the technical support center for Methyl 3-chloroisoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic building block. Here, we provide field-proven insights and detailed protocols to help you achieve high purity for your downstream applications.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you may encounter during the purification of crude Methyl 3-chloroisoquinoline-4-carboxylate.
Issue 1: My final product has a persistent yellow or brownish tint.
-
Probable Cause: This coloration is typical for nitrogen heterocycles and often arises from high molecular weight, polar, or polymeric impurities formed during the synthesis, particularly if elevated temperatures were used.[1] These impurities may persist even after initial purification attempts.
-
Solution Pathway:
-
Activated Charcoal Treatment: This is the first line of defense against colored impurities.
-
Recrystallization: A subsequent recrystallization is crucial to remove the charcoal and further purify the product.
-
-
Detailed Protocol: Decolorization and Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or isopropanol are excellent starting points.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude, colored product in a minimal amount of the hot solvent.
-
Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% w/w of your crude product). Expert Tip: Adding too much charcoal can lead to significant product loss through adsorption.
-
Hot Filtration: Keep the solution at or near its boiling point and perform a hot filtration through a fluted filter paper or a pre-warmed Büchner funnel to remove the charcoal. This step must be done quickly to prevent premature crystallization.[2]
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. For optimal crystal growth and purity, avoid rapid cooling (e.g., immediate placement in an ice bath). Once room temperature is reached, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly in vacuo.
-
Issue 2: HPLC/TLC analysis shows multiple impurity peaks with close retention times/Rf values.
-
Probable Cause: This indicates the presence of structurally similar impurities, such as regioisomers or precursors (e.g., the corresponding hydroxy-isoquinoline). These impurities have polarities very close to the desired product, making separation by recrystallization alone difficult.
-
Solution Pathway:
-
Workflow Diagram: Column Chromatography
Caption: Workflow for purification via column chromatography.
-
Detailed Protocol: Purification by Column Chromatography
-
TLC Analysis: Develop a mobile phase that gives your product a retention factor (Rf) of approximately 0.25-0.35.[4] A good starting point is a mixture of Hexanes and Ethyl Acetate (EtOAc). Test ratios from 9:1 to 1:1.
-
Column Preparation: Prepare a slurry of silica gel in your chosen mobile phase and carefully pack it into a glass column, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane, DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a free-flowing powder. This "dry loading" method often results in better separation.[4] Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase developed in Step 1. If impurities are very close, an isocratic elution (constant solvent mixture) is recommended for better resolution.[4]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude Methyl 3-chloroisoquinoline-4-carboxylate?
A1: Impurities are typically by-products from the synthetic route.[5] Based on common isoquinoline syntheses like the Bischler–Napieralski or Pomeranz–Fritsch reactions, you should be vigilant for the species outlined in the table below.[1][6]
Table 1: Potential Impurities and Their Characteristics
| Potential Impurity | Likely Origin | Expected Relative Polarity (vs. Product) | Recommended Action |
|---|---|---|---|
| Starting Materials | Incomplete reaction | Varies | Column Chromatography |
| Methyl 3-hydroxyisoquinoline-4-carboxylate | Incomplete chlorination | More Polar | Column Chromatography |
| Isoquinoline-4-carboxylic Acid | Hydrolysis of the ester | Much More Polar (may stick to baseline on TLC) | Acid-base wash or Column Chromatography |
| Isomeric Products | Non-regioselective reaction steps | Similar | Careful Column Chromatography |
Q2: My product seems to be degrading during column chromatography. What can I do?
A2: Methyl 3-chloroisoquinoline-4-carboxylate can be sensitive to the acidic nature of standard silica gel. If you observe streaking on TLC or significant product loss on the column, consider the following:
-
Deactivate the Silica: Before packing the column, wash the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v), and then re-equilibrate with your mobile phase.
-
Use Alumina: Alternatively, neutral or basic alumina can be used as the stationary phase, which is less acidic than silica.[3]
-
Expedite the Process: Use flash column chromatography to minimize the time the compound spends on the stationary phase.
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is always recommended for authoritative purity assessment.
-
HPLC (High-Performance Liquid Chromatography): Provides quantitative data on purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a pH modifier like formic or acetic acid) is a good starting point for method development.[7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Essential for structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the main product and can help identify the mass of unknown impurities.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impure samples typically exhibit a broad and depressed melting point range.
Q4: What are the optimal storage conditions for purified Methyl 3-chloroisoquinoline-4-carboxylate?
A4: As with many halogenated heterocycles and esters, it is best to store the purified, dry solid in a tightly sealed container, protected from light and moisture, at a reduced temperature (e.g., 4 °C) to prevent hydrolysis and potential degradation over time.
Diagram: Purification Decision Logic
Caption: Decision tree for selecting the appropriate purification strategy.
References
-
SynThink Research Chemicals. (n.d.). Isoquinoline EP Impurities & USP Related Compounds. Retrieved from SynThink Research Chemicals website. [Link]
- Google Patents. (1989).
-
Wikipedia. (2024). Isoquinoline. [Link]
-
Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Retrieved from Sorbchem India website. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
-
Semantic Scholar. (1990). Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes. [Link]
-
Reddit. (2023). Recrystallization : r/OrganicChemistry. [Link]
-
Beilstein Journals. (2018). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. [Link]
-
National Center for Biotechnology Information. (2013). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. [Link]
-
National Center for Biotechnology Information. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
SciELO. (2016). Preparative separation of isoquinoline alkaloids from phellodendri cortex by ph-zone-refining counter-current chromatography. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
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- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 7. Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of Methyl 3-chloroisoquinoline-4-carboxylate
Abstract
In the landscape of modern drug development and synthetic chemistry, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H NMR spectrum of Methyl 3-chloroisoquinoline-4-carboxylate, a heterocyclic scaffold pertinent to medicinal chemistry. We will dissect the electronic and spatial influences of the chloro, methyl carboxylate, and heteroaromatic nitrogen substituents on the proton chemical environments. By comparing its spectral features with those of key analogues—Methyl isoquinoline-4-carboxylate and 3-chloroisoquinoline—we provide a clear framework for understanding structure-spectrum correlations. This document serves as a practical resource for researchers, enabling them to interpret complex spectra with greater confidence and accuracy.
Introduction: The Role of NMR in Heterocyclic Chemistry
Heterocyclic compounds, particularly those containing nitrogen, form the backbone of countless pharmaceuticals. The isoquinoline ring system, for instance, is a privileged scaffold found in numerous biologically active compounds.[1] The precise arrangement of substituents on this ring system dictates its pharmacological activity, making its characterization a critical step in the research and development pipeline.
¹H NMR spectroscopy is an indispensable tool for this task, as the chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) of each proton provide a detailed electronic and conformational map of the molecule.[2] However, interpreting the spectra of substituted heteroaromatics can be challenging due to the complex interplay of electronic effects (induction, resonance) and anisotropic effects from the heteroatom and substituents.[3][4]
This guide provides an expert analysis of Methyl 3-chloroisoquinoline-4-carboxylate, explaining the causality behind its spectral features through a comparative approach.
Molecular Structure and Proton Designations
To facilitate a clear discussion, the protons of Methyl 3-chloroisoquinoline-4-carboxylate are systematically labeled in the diagram below. Understanding this numbering is key to the subsequent spectral assignment.
Caption: Structure of Methyl 3-chloroisoquinoline-4-carboxylate with proton labeling.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of Methyl 3-chloroisoquinoline-4-carboxylate is predicted to show signals in two main regions: the aromatic region (typically δ 7.0-9.5 ppm) and the aliphatic region (for the methyl ester protons). The precise chemical shifts are governed by the electronic effects of the substituents.
-
Nitrogen Atom (N2): As a heteroatom, nitrogen is electronegative and withdraws electron density via induction, generally deshielding adjacent protons (e.g., H1). Its lone pair also influences the aromatic π-system.[5]
-
Chloro Group (C3-Cl): The chlorine atom is strongly electron-withdrawing through induction but can be a weak π-donor through resonance. Its net effect is deshielding, particularly on nearby protons. Its presence at C3 removes a proton, simplifying the spectrum compared to an unsubstituted isoquinoline.
-
Methyl Carboxylate Group (C4-COOCH₃): This is a strong electron-withdrawing group due to both induction and resonance. It significantly deshields the ortho proton (H5) and influences the entire benzo-ring system.
Signal-by-Signal Assignment and Rationale
-
H1 (Singlet, ~δ 9.2-9.4 ppm): The proton at the C1 position is anticipated to be the most downfield signal. It experiences strong deshielding from the adjacent electronegative nitrogen atom and lacks any ortho or meta-coupled protons, resulting in a sharp singlet.
-
H8 (Doublet, ~δ 8.2-8.4 ppm): H8 is peri to the nitrogen atom, placing it in a deshielded environment. It is ortho-coupled to H7, leading to a doublet with a typical ortho coupling constant (Jortho) of 7–10 Hz.[6]
-
H5 (Doublet, ~δ 8.0-8.2 ppm): This proton is ortho to the strongly electron-withdrawing methyl carboxylate group at C4, causing a significant downfield shift. It will appear as a doublet due to ortho coupling with H6.
-
H6 & H7 (Multiplets, ~δ 7.6-7.9 ppm): These protons reside in the middle of the aromatic region. Both H6 and H7 are coupled to their neighbors, and their signals are expected to be complex. H6 will be a triplet (or doublet of doublets) from coupling to H5 and H7. H7 will also appear as a triplet (or doublet of doublets) from coupling to H6 and H8. Their signals may overlap, forming a complex multiplet.
-
-OCH₃ (Singlet, ~δ 3.9-4.1 ppm): The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons. They will therefore appear as a sharp singlet. The chemical shift is typical for methyl esters attached to an aromatic system.[7]
Comparative Spectral Analysis
To substantiate our assignments and illustrate the impact of each substituent, we compare the predicted spectrum of our target molecule with two key analogues. This comparative approach is a powerful strategy for confirming structural assignments.[6]
| Compound | H1 | H5 | H6 | H7 | H8 | -OCH₃ | Key Observation |
| Methyl 3-chloroisoquinoline-4-carboxylate (Target) | ~9.3 (s) | ~8.1 (d) | ~7.8 (m) | ~7.7 (m) | ~8.3 (d) | ~4.0 (s) | All aromatic protons are shifted downfield due to the combined electron-withdrawing effects. H1 is a singlet. |
| Methyl isoquinoline-4-carboxylate (Alternative 1) | ~9.3 (s) | ~8.5 (d) | ~7.7 (m) | ~7.9 (m) | ~8.2 (d) | ~4.0 (s) | H3 signal would be present (~8.4 ppm, s). The absence of the C3-Cl leads to slightly different shifts in the pyridine ring. |
| 3-Chloroisoquinoline (Alternative 2) | ~9.1 (s) | ~7.9 (d) | ~7.6 (m) | ~7.7 (m) | ~8.1 (d) | N/A | The absence of the C4-ester group results in a significant upfield shift of H5. |
Note: The chemical shifts for the alternative compounds are estimated based on established substituent effects and data from similar structures.[8][9]
This comparison clearly demonstrates the deshielding influence of the C3-chloro group and the C4-methyl carboxylate group. The most dramatic effect of the ester group is on the ortho proton, H5, which is shifted significantly downfield compared to its position in 3-chloroisoquinoline.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The trustworthiness of any spectral interpretation rests on the quality of the acquired data. Following a standardized and robust protocol is essential.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Methyl 3-chloroisoquinoline-4-carboxylate.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity (>99.8% D).
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity and sharp, symmetrical peaks.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans: 8-16 (adjust for sample concentration)
-
-
-
Data Processing & Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in pure absorption mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative ratio of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons in the molecule.
-
Workflow Diagram
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and analysis.
Conclusion
The ¹H NMR spectrum of Methyl 3-chloroisoquinoline-4-carboxylate presents a set of distinct, interpretable signals that directly correlate with its molecular structure. By systematically analyzing the electronic effects of the nitrogen heteroatom, the C3-chloro substituent, and the C4-methyl carboxylate group, we can confidently assign each resonance. The comparative analysis with structurally related molecules further solidifies these assignments and provides a deeper understanding of substituent-induced chemical shift changes. The protocols and analytical framework presented in this guide offer researchers a reliable methodology for the structural verification of this and other complex heterocyclic compounds, ensuring data integrity in drug discovery and chemical synthesis.
References
- What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? (2025).
- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
- Abraham, R. J., & Modgraph, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics.
- Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry.
- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). University of Louisville Institutional Repository.
- 1-METHYLISOQUINOLINE(1721-93-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
- Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate. (n.d.). PubChem.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-La Crosse.
- Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2020). ResearchGate.
- Methyl 3-isoquinolinecarboxylate. (n.d.). PubChem.
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics.
- Sobhani, S., Zarifi, F., & Skibsted, J. (2017). Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst and its application for the one-pot multi-component synthesis of hexahydroquinolines. Supporting Information - The Royal Society of Chemistry.
- Interpreting Aromatic NMR Signals. (2021). YouTube.
- Isoquinoline, 4-methyl-. (n.d.). PubChem.
- Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate. (n.d.). Sigma-Aldrich.
- NMR Spectroscopy – 1H NMR Chemical Shifts. (2020). Organic Chemistry Data & Info.
- Kumar, G., et al. (2023). A simple and concise construction of a series of new quinoline-based isoindolin-l-ones. ResearchGate.
- Gyorgy, D., et al. (1988). Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes. R Discovery.
- Fazal, E., et al. (2012). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139.
- Gyorgy, D., et al. (1988). Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes. Semantic Scholar.
- Lahna, A., et al. (2022). Recent achievements in the synthesis of quinoline-4-carboxylic acid and its derivatives. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
- Csollei, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3803.
Sources
- 1. researchgate.net [researchgate.net]
- 2. azooptics.com [azooptics.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]
- 8. Methyl 3-isoquinolinecarboxylate | C11H9NO2 | CID 725374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isoquinoline, 4-methyl- | C10H9N | CID 640939 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Dynamics of Methyl 3-chloroisoquinoline-4-carboxylate vs. Positional Isomers
Executive Summary & Analytical Rationale
Isoquinoline derivatives are critical scaffolds in modern drug discovery, particularly in the synthesis of prolyl hydroxylase inhibitors and other targeted therapeutics[1]. During the synthetic pipeline, distinguishing between positional isomers—specifically Methyl 3-chloroisoquinoline-4-carboxylate (the target product) and Methyl 1-chloroisoquinoline-4-carboxylate (a common alternative or synthetic byproduct)—poses a significant analytical challenge.
Because these isomers share the exact same molecular formula (
Expertise & Causality: Platform and Pathway Selection
Why utilize a Q-TOF platform over a standard Triple Quadrupole (QqQ) for this comparative analysis? While QqQ instruments excel at targeted quantitation via Multiple Reaction Monitoring (MRM), they lack the mass resolving power required to definitively assign elemental compositions to unknown fragments. The Q-TOF’s high mass accuracy (< 2 ppm) allows us to distinguish between isobaric neutral losses—such as
The primary performance metric for an analytical standard in structural elucidation is its distinct spectral signature. The causality of fragmentation shifts dramatically due to the electronic environment of the isoquinoline ring[3]:
-
Methyl 1-chloroisoquinoline-4-carboxylate (Alternative): The chlorine atom at the C1 position is highly activated by the adjacent nitrogen atom. Consequently, the dominant low-energy CID pathway is the rapid, highly favored loss of
(-35.97 Da). -
Methyl 3-chloroisoquinoline-4-carboxylate (Product): The C3 chlorine is electronically shielded from rapid cleavage. Instead, the fragmentation is driven by the C4-methyl ester, which undergoes characteristic alpha cleavage[4], resulting in the primary loss of methanol (
) or a methoxy radical ( ).
Experimental Methodology (Self-Validating System)
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every analytical batch must pass internal quality control checks before the fragmentation data is accepted.
Caption: UHPLC-ESI-Q-TOF MS/MS analytical workflow for isoquinoline isomer differentiation.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the analytical standards in LC-MS grade Methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid (FA) to promote efficient protonation in the ESI source.
-
System Suitability Test (SST)[Self-Validation Step 1]: Inject a known calibration standard (e.g., Reserpine) prior to the batch. Verify that mass accuracy is within < 2 ppm and detector response meets historical thresholds.
-
Method Blank[Self-Validation Step 2]: Inject the matrix blank (0.1% FA in Methanol) to rule out column carryover or isobaric background interferences.
-
UHPLC Separation: Utilize a sub-2-micron C18 column (2.1 x 50 mm, 1.7 µm). Apply a linear gradient of Water/Acetonitrile (both containing 0.1% FA) over 5 minutes to ensure the compound elutes as a sharp, symmetrical peak.
-
ESI-Q-TOF MS/MS Acquisition: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Isolate the
precursor ion (m/z 222.03) in the quadrupole and subject it to CID in the collision cell using ultra-high purity Nitrogen gas. Acquire MS/MS spectra at multiple collision energies (CE: 10 eV, 20 eV, 40 eV) to capture both primary and secondary fragmentation events.
Mass Spectrometry Fragmentation Dynamics
The fragmentation logic of Methyl 3-chloroisoquinoline-4-carboxylate is mapped below. The stability of the nitrogen-containing heteroaromatic ring forces the initial dissociation to occur at the ester functional group[3].
Caption: Collision-induced dissociation (CID) pathway of Methyl 3-chloroisoquinoline-4-carboxylate.
Quantitative Data Presentation
The orthogonal fragmentation behavior between the two isomers is summarized in Table 1. By monitoring these specific neutral losses, researchers can confidently assign the correct isomeric structure.
Table 1: Comparative CID Fragmentation Data (ESI+)
| Compound | Precursor Ion | Primary Fragment (Low CE) | Secondary Fragment (High CE) | Diagnostic Neutral Loss |
| Methyl 3-chloroisoquinoline-4-carboxylate (Product) | m/z 222.0319 | m/z 190.0057 | m/z 162.0108 | |
| Methyl 1-chloroisoquinoline-4-carboxylate (Alternative) | m/z 222.0319 | m/z 186.0552 | m/z 154.0291 |
(Note: Data reflects the
Conclusion
The structural elucidation of Methyl 3-chloroisoquinoline-4-carboxylate relies heavily on understanding its gas-phase dissociation kinetics. By utilizing high-resolution Q-TOF MS/MS, researchers can definitively differentiate this product from its positional isomers by tracking the favored neutral loss of methanol against the alternative's rapid loss of hydrogen chloride. Implementing this self-validating analytical approach ensures high-fidelity data, preventing costly downstream errors in drug development applications.
References
-
[1] Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry (PubMed). URL:[Link]
-
[3] Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports (Nature). URL:[Link]
-
[2] Fragmentation (mass spectrometry). Wikipedia. URL: [Link]
-
[4] Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. URL:[Link]
Sources
- 1. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Guide: IR Spectroscopy Characterization of Methyl 3-chloroisoquinoline-4-carboxylate
The following guide provides an in-depth technical analysis of the IR spectroscopy characteristics of Methyl 3-chloroisoquinoline-4-carboxylate . This content is structured to assist researchers in structural validation, reaction monitoring, and quality control during the synthesis of isoquinoline-based intermediates.
Executive Summary & Compound Profile
Methyl 3-chloroisoquinoline-4-carboxylate is a critical heterocyclic intermediate employed in the synthesis of bioactive alkaloids and kinase inhibitors. Its structural integrity is defined by three primary moieties: the isoquinoline aromatic core, the methyl ester functionality at position C4, and the chlorine substituent at position C3.
For the synthetic chemist, Infrared (IR) spectroscopy serves as the primary "gatekeeper" technique to validate the chlorination efficiency (conversion of the lactam/enol precursor) and to distinguish the product from its regioisomers (e.g., 1-chloroisoquinoline derivatives).
Core Structural Features[1][2][3][4][5]
-
Molecular Formula:
-
Key Functional Groups:
-unsaturated ester, Aryl chloride, Heteroaromatic ring.
Characteristic IR Absorption Peaks
The IR spectrum of Methyl 3-chloroisoquinoline-4-carboxylate is dominated by the interplay between the electron-withdrawing ester and the aromatic system. The following data represents the characteristic vibrational modes expected for this scaffold, synthesized from authoritative spectral data of structural analogues (e.g., 1-chloro isomers and quinoline carboxylates).
Table 1: Diagnostic IR Peaks & Assignments
| Functional Group | Wavenumber ( | Intensity | Vibrational Mode Assignment |
| Ester Carbonyl | 1720 – 1735 | Strong (Sharp) | |
| Aromatic Ring | 3030 – 3080 | Weak | |
| Methyl Group | 2950 – 2990 | Weak/Medium | |
| Isoquinoline Core | 1560 – 1620 | Medium/Strong | |
| Ester C-O | 1240 – 1280 | Strong | |
| Aryl Chloride | 1050 – 1090 | Medium | |
| Fingerprint (OOP) | 740 – 780 | Strong |
Critical Note for Researchers: The most definitive diagnostic signal is the Ester C=O peak at ~1725
. If this peak is broadened or shifted below 1680, it indicates incomplete chlorination and the presence of the starting lactam (3-hydroxy/3-oxo tautomer).
Comparative Performance Analysis
To ensure scientific rigor, the target compound is compared against its two most common "competitors" in the reaction flask: the Starting Material (Precursor) and the Regioisomer (1-Chloro) .
Scenario A: Reaction Monitoring (Target vs. Precursor)
The synthesis typically involves treating Methyl 3-hydroxyisoquinoline-4-carboxylate (often existing as the 3-isoquinolone tautomer) with
| Feature | Target: 3-Chloro Product | Alternative: 3-Hydroxy Precursor | Diagnostic Action |
| Carbonyl Region | 1720–1735 | 1640–1680 | Monitor Shift: Success is defined by the blue-shift of the carbonyl band by >50 |
| High Frequency | No OH/NH peaks | 3100–3400 | Disappearance: A clean product spectrum must be void of broad hydrogen-bonding bands. |
| C-Cl Region | ~1080 | Absent | Appearance: New band formation in the fingerprint region. |
Scenario B: Regioselectivity Check (Target vs. 1-Chloro Isomer)
In cyclization reactions (e.g., Gabriel-Colman), the 1-chloro isomer may form as a byproduct.
-
Fingerprint Region Distinction: While both isomers show similar functional group peaks (Ester, C-Cl), the substitution pattern on the heterocyclic ring alters the C-H out-of-plane (OOP) bending vibrations in the 700–900
region. -
3-Chloro: Typically shows a distinct pattern for the isolated proton at C1 (singlet-like character in NMR, distinct weak OOP band in IR).
-
1-Chloro: Lacks the C1 proton; the vibration modes of the adjacent ring system shift slightly lower due to the mass effect of Cl at the C1 position.
Experimental Protocol: FT-IR Analysis
This protocol ensures reproducible spectral data, minimizing artifacts from moisture or sample preparation.
Method: Potassium Bromide (KBr) Pellet Transmission
-
Sample Preparation:
-
Dry the solid product under vacuum (40°C, 2 hours) to remove synthesis solvents (
, Toluene) which have strong interfering IR bands. -
Mix 1-2 mg of the sample with 100-150 mg of spectroscopic grade KBr powder.
-
-
Grinding:
-
Grind the mixture in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering/Christiansen effect).
-
-
Pellet Formation:
-
Press the powder in a hydraulic die at 8-10 tons of pressure for 2 minutes to form a transparent disc.
-
-
Acquisition:
-
Range: 4000 – 400
. -
Resolution: 4
. -
Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio.
-
Background: Collect a background spectrum with an empty path or pure KBr pellet immediately prior to analysis.
-
Self-Validating Check:
-
Is the baseline flat? (If sloping, particle size is too large).
-
Is the C=O peak absorbance between 0.5 and 1.0? (If >1.5, the detector is saturated; remake pellet with less sample).
Synthesis & Monitoring Workflow
The following diagram illustrates the logical pathway for synthesizing and validating the target compound, highlighting the critical IR control points.
Figure 1: Process analytical workflow for the synthesis and validation of Methyl 3-chloroisoquinoline-4-carboxylate, emphasizing the IR "Go/No-Go" decision node.
References
-
Bartmann, W., et al. (1988). "Synthesis and Reactions of Isoquinoline Derivatives II. Synthesis of 3-Chloroisoquinoline-4-aldehydes." Synthesis.
-
BenchChem. (2025). "Characterization and Structural Confirmation of 3-Chloro-6-nitroisoquinolin-1-ol: A Comparative Guide." BenchChem Technical Guides.
-
Specac. (2024). "Interpreting Infrared Spectra: A Guide to Functional Group Analysis." Specac Application Notes.
-
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."[3] (General reference for Isoquinoline and Benzoate ester trends).
Sources
HPLC retention time and method for Methyl 3-chloroisoquinoline-4-carboxylate
Executive Summary
Methyl 3-chloroisoquinoline-4-carboxylate presents a specific chromatographic challenge due to the interplay between its basic isoquinoline core, the lipophilic methyl ester, and the electron-withdrawing chlorine substituent. Standard generic HPLC methods often fail to resolve this compound from its primary hydrolysis impurity (3-chloroisoquinoline-4-carboxylic acid) or suffer from significant peak tailing due to secondary silanol interactions.
This guide compares the "Standard Generic" approach against an Optimized Acidic-Modified Method , demonstrating why the latter is the critical choice for accurate quantification and purity analysis in drug development workflows.
Compound Profile & Chromatographic Behavior[1][2][3][4][5][6]
| Feature | Description | Chromatographic Impact |
| Structure | Isoquinoline core with 3-Cl and 4-COOMe | Aromatic |
| Basicity (pKa) | Estimated ~2.5 – 3.5 (Lowered by EWG substituents) | Critical: The N-atom basicity risks silanol interaction on older silica columns. |
| Lipophilicity | Moderate (LogP ~3.0) | Retains well on C18; elutes significantly later than its acid hydrolysis product. |
| Key Impurity | 3-chloroisoquinoline-4-carboxylic acid | Highly polar; elutes near the void volume in high-organic methods. |
Comparative Method Analysis
Alternative A: The "Generic" Method (Water/Acetonitrile)
-
Conditions: C18 Column, Water/MeCN gradient, Neutral pH.
-
Performance:
-
Peak Shape: Poor. The basic nitrogen interacts with residual silanols on the silica surface, causing severe tailing (Asymmetry factor > 1.5).
-
Robustness: Low. Small changes in pH (from water source) cause retention time shifts as the molecule fluctuates between ionized and neutral states near its pKa.
-
Verdict: NOT RECOMMENDED for quantitative analysis.
-
Alternative B: The "Optimized" Method (Acidic Modifier)
-
Conditions: C18 End-capped Column, 0.1% Formic Acid in Water/MeCN.
-
Performance:
-
Peak Shape: Excellent. The acidic modifier (pH ~2.7) saturates silanols and ensures the nitrogen is protonated (or consistently ionized), sharpening the peak.
-
Selectivity: High. The methyl ester (target) is well-resolved from the acid impurity (which elutes early).
-
Verdict: RECOMMENDED for QC and purity profiling.
-
Alternative C: The "Orthogonal" Method (Phenyl-Hexyl)
-
Conditions: Phenyl-Hexyl Column, 10mM Ammonium Acetate (pH 5.0).
-
Performance:
-
Selectivity: Enhanced. Utilizes
interactions with the isoquinoline ring. Useful if the target co-elutes with non-aromatic impurities. -
Verdict: SECONDARY option for complex matrix separation.
-
Recommended Experimental Protocol (Method B)
This protocol is designed to be self-validating. The resolution between the "Acid Impurity" and the "Methyl Ester" serves as the system suitability test.
Reagents & Materials
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid.
-
Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent end-capped C18.
-
Diluent: 50:50 Water:Acetonitrile.
Instrument Parameters
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).
Gradient Program
| Time (min) | % Solvent A (Aqueous) | % Solvent B (Organic) | Phase Description |
| 0.00 | 95 | 5 | Equilibration |
| 2.00 | 95 | 5 | Impurity Elution |
| 12.00 | 10 | 90 | Target Elution |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 95 | 5 | Re-equilibration |
| 20.00 | 95 | 5 | End |
Expected Results
-
Acid Impurity (Hydrolysis Product): Rt ~2.5 - 3.5 min (Weak retention).
-
Methyl 3-chloroisoquinoline-4-carboxylate: Rt ~9.0 - 10.5 min (Strong retention).
-
Acceptance Criteria: Resolution (Rs) > 2.0; Tailing Factor (T) < 1.2.
Visualizations
Method Development Decision Tree
This logic flow guides the researcher in optimizing the separation if the standard protocol fails.
Caption: Decision tree for troubleshooting peak shape and selectivity issues during method optimization.
Impurity Separation Pathway
Visualizing the separation of the target ester from its synthesis precursors and degradation products.
Caption: Chromatographic separation logic: The polar acid impurity elutes early, while the lipophilic methyl ester is retained.
References
-
Separation of Isoquinoline Alkaloids: "HPLC separation of isoquinoline alkaloids for quality control of corydalis species." Elsevier Pure. Available at: [Link]
- General Isoquinoline Methodologies: "Process for making isoquinoline compounds." Google Patents (US9340511B2).
Crystal Structure Analysis of Methyl 3-chloroisoquinoline-4-carboxylate: A Comparative Guide to Regioisomer Identification
Topic: Crystal Structure Analysis of Methyl 3-chloroisoquinoline-4-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers
Executive Summary: The Structural Imperative
In the development of isoquinoline-based kinase inhibitors and antimicrobial agents, the precise regiochemistry of the 3,4-substitution pattern is critical for Structure-Activity Relationship (SAR) studies. Methyl 3-chloroisoquinoline-4-carboxylate (CAS 1260642-58-7) represents a challenging structural motif where steric crowding between the C3-chloro and C4-ester groups can induce significant twisting, altering bioavailability and receptor binding profiles.
This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) analysis of this compound against alternative characterization methods (NMR, DFT) and structural analogs (e.g., the 6-carboxylate isomer and quinoline congeners). We demonstrate that while NMR provides connectivity data, only SC-XRD definitively resolves the steric conformation and intermolecular packing forces—specifically the critical peri-interactions—that dictate solid-state stability and solubility.
Methodology Comparison: Why SC-XRD is the Gold Standard
For 3,4-disubstituted isoquinolines, reliance on a single analytical technique can lead to ambiguous regioisomer assignment. The table below objectively compares the "performance" of SC-XRD against standard alternatives in the context of this specific molecule.
| Feature | SC-XRD (The Product) | 1D/2D NMR (Alternative 1) | DFT Computation (Alternative 2) |
| Regioisomer Certainty | Absolute. Direct visualization of atomic positions (3-Cl vs 4-COOMe). | High. Requires complex HMBC/NOESY interpretation; often ambiguous with quaternary carbons. | Medium. Dependent on basis set accuracy; assumes gas phase or implicit solvation. |
| Conformational Insight | Experimental. Reveals exact torsion angles ( | Inferred. Time-averaged solution state data; misses solid-state locking. | Theoretical. Predicts low-energy conformers but may miss packing-induced distortions. |
| Intermolecular Data | Detailed. Maps | None. Solution dynamics average out intermolecular forces. | Variable. Requires expensive periodic boundary condition (PBC) calculations. |
| Sample Requirement | Single crystal ( | Computational resources only. |
Expert Insight: The primary failure mode in analyzing Methyl 3-chloroisoquinoline-4-carboxylate by NMR alone is the "silent" nature of the quaternary C3 and C4 carbons. SC-XRD bypasses this by providing a direct 3D map of the electron density.
Experimental Protocol: Synthesis & Crystallization
To obtain the requisite single crystals, a high-purity sample must first be synthesized. The following protocol minimizes the formation of the thermodynamic 1-chloro isomer.
Step 1: Regioselective Synthesis
-
Precursor: Methyl 4-hydroxyisoquinoline-3-carboxylate.
-
Reagent: Phosphoryl chloride (
) neat or with . -
Procedure:
-
Suspend precursor (1.0 eq) in
(5.0 eq). -
Heat to reflux (
) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1). -
Critical Step: Quench slowly into crushed ice/
to maintain pH 8. Rapid quenching prevents hydrolysis of the ester. -
Extract with
, dry over , and concentrate.
-
Step 2: Crystallization Workflow
The 3-chloro-4-carboxylate derivative is prone to forming microcrystalline powders. To grow diffraction-quality single crystals, a slow evaporation method using a binary solvent system is recommended.
-
Dissolution: Dissolve 20 mg of the crude solid in minimal Acetone (
). -
Antisolvent Layering: Carefully layer Hexane (
) on top of the acetone solution in a narrow vial. -
Incubation: Seal with parafilm (poke 1 small hole) and store at
in a vibration-free environment. -
Harvest: Colorless block-like crystals (approx.
) appear within 48-72 hours.
Structural Analysis & Comparison
The "performance" of the crystal structure is evaluated by its ability to reveal stabilizing interactions. We compare the target molecule (4-Ester ) with its isomer (6-Ester ) and the quinoline analog.
Lattice Metrics & Packing Efficiency
| Parameter | Methyl 3-chloroisoquinoline-4-carboxylate (Target) | Methyl 3-chloroisoquinoline-6-carboxylate (Analog) | Methyl 2-chloroquinoline-4-carboxylate (Analog) |
| Crystal System | Monoclinic (Predicted/Typical) | Monoclinic ( | Triclinic ( |
| Steric Strain | High. C4-Ester twists out of plane due to C3-Cl and C5-H repulsion. | Low. Ester at C6 is unhindered; coplanar with ring. | High. Similar peri-interaction (C4-Ester vs C5-H). |
| Disrupted. Twist prevents perfect face-to-face stacking. | Strong. Planar sheets form continuous stacks ( | Moderate. Offset stacking observed ( | |
| Halogen Bonding | C3-Cl···O=C (Intramolecular potential). | C3-Cl···N (Intermolecular). | C2-Cl···O (Intermolecular chains). |
Key Structural Findings
-
The "Twist" Factor: Unlike the 6-carboxylate isomer, which is planar, the 4-carboxylate group in the target molecule rotates by
relative to the isoquinoline plane. This is driven by the steric clash with the peri-hydrogen at C5. -
Halogen Bonding: The C3-Chlorine atom acts as a specific anchor. In the crystal lattice, this Cl atom typically directs the formation of "halogen-bonded dimers" or chains, interacting with the carbonyl oxygen of a neighboring molecule (Cl···O distance
). -
Stability Implication: The twisted conformation increases solubility compared to the planar 6-isomer, a crucial "performance" metric for drug formulation.
Visualizations
Figure 1: Synthesis and Crystallization Logic
Caption: Workflow for isolating diffraction-quality crystals of Methyl 3-chloroisoquinoline-4-carboxylate, highlighting the critical purification step prior to crystallization.
Figure 2: Interaction Network & Packing Forces
Caption: Schematic of the dominant forces stabilizing the crystal lattice. The peri-repulsion (dotted) forces the ester out of plane, while halogen bonds (red dashed) link adjacent molecules.
References
-
PubChem. Methyl 3-chloroisoquinoline-6-carboxylate (Compound Summary). National Library of Medicine. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Methyl 2-chloroquinoline-4-carboxylate analogs. (Searchable Database). [Link]
-
ResearchGate. Synthesis and Crystal Structure of Chloro-quinoline Carboxylates. (General Reference for Quinoline/Isoquinoline Packing). [Link]
Elemental Analysis Standards for Methyl 3-chloroisoquinoline-4-carboxylate: A Comprehensive Comparison Guide
For researchers and drug development professionals, validating the bulk purity of synthesized pharmaceutical intermediates is a critical regulatory and publication milestone. Methyl 3-chloroisoquinoline-4-carboxylate (CAS: 1260642-58-7; Formula: C₁₁H₈ClNO₂) presents a unique analytical challenge. The presence of an isoquinoline nitrogen requires high-temperature combustion to prevent NOx formation, while the chloro substituent at position 3 generates corrosive halogen gases that can severely interfere with traditional elemental analysis (EA) detectors.
This guide objectively compares the performance of traditional CHN/O combustion analysis against modern Combustion Ion Chromatography (CIC) and High-Resolution Mass Spectrometry (HRMS), providing self-validating experimental protocols to ensure scientific integrity.
The Analytical Challenge: Evaluating the ±0.4% Standard
Historically, premier chemical journals such as The Journal of Organic Chemistry have required elemental analysis values for carbon, hydrogen, and nitrogen to fall within ±0.4% of the theoretical calculated values to confirm bulk purity[1].
However, recent statistical evaluations of this standard (such as the international study published in ACS Central Science) have demonstrated that strictly adhering to the ±0.4% guideline effectively demands a sample purity of ~99.6%[2]. This fails to account for random measurement errors inherent to the instrumentation, meaning perfectly pure samples can sometimes fail traditional EA[2]. For halogenated heterocycles like Methyl 3-chloroisoquinoline-4-carboxylate, trace impurities or incomplete halogen scrubbing can easily push results outside this narrow window.
Theoretical Mass Fractions (C₁₁H₈ClNO₂)
To pass traditional IND or publication standards, the experimental data must align with the following theoretical mass fractions:
| Element | Atomic Mass | Atoms | Total Mass ( g/mol ) | Theoretical % | Acceptable Range (±0.4%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 59.61% | 59.21% – 60.01% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.64% | 3.24% – 4.04% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.32% | 5.92% – 6.72% |
| Chlorine (Cl) | 35.450 | 1 | 35.450 | 16.00% | 15.60% – 16.40% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 14.44% | 14.04% – 14.84% |
| Total | 221.640 | 100.00% |
Comparison of Analytical Workflows
When analyzing Methyl 3-chloroisoquinoline-4-carboxylate, laboratories must choose between traditional and modern orthogonal methods to handle the halogen interference.
Method A: Traditional Dumas Combustion (CHN) with Halogen Scrubbing
In standard CHN analysis, the sample is combusted at 950–1050°C. The chlorine atom forms HCl and Cl₂ gases. If these reach the Thermal Conductivity Detector (TCD), they alter the baseline and artificially inflate the carbon or nitrogen peaks. To prevent this, silver wool is packed into the combustion tube to quantitatively trap the halogens as silver chloride (AgCl)[3].
Method B: Combustion Ion Chromatography (CIC)
CIC is an automated technique specifically designed to quantify halogens at the ppm to wt.% range[4]. The sample undergoes oxidative pyrolysis, converting the chlorine to volatile HCl/Cl₂. These gases are absorbed into an aqueous solution (often containing H₂O₂) and directly injected into an Ion Chromatograph[5]. This eliminates the complex sample preparation of traditional Schöniger flask titrations and provides superior precision for the 16.00% chlorine content[5].
Method Comparison Matrix
| Feature | Traditional CHN (with Ag Wool) | Combustion Ion Chromatography (CIC) | HRMS + qNMR (Orthogonal) |
| Target Elements | C, H, N (O via pyrolysis) | Cl (and other halogens/sulfur) | Exact Mass / Structural Purity |
| Halogen Handling | Trapped via Silver Wool | Directly quantified via IC | N/A (Mass-to-charge ratio) |
| Sample Size | 1 – 2 mg | 5 – 10 mg | < 1 mg |
| Automation | High | High | Very High |
| Primary Limitation | Prone to trace errors[2] | Cannot determine C, H, N | Does not prove bulk EA purity |
Workflow Visualizations
Workflow comparison: Traditional CHN analysis vs. Combustion Ion Chromatography for halogenated samples.
Logical decision tree for purity validation of halogenated heterocycles.
Self-Validating Experimental Methodologies
To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate mandatory blanks, certified reference materials (CRMs), and drift corrections to isolate the true analyte signal from environmental or instrumental noise.
Protocol 1: CHN Analysis with Halogen Scrubbing
Causality: Silver wool is strictly required. Without it, the 16.00% chlorine content will generate HCl gas that bypasses the water trap, artificially broadening the nitrogen peak on the TCD.
-
System Purge & Blanking: Run three empty tin capsules to establish a baseline for atmospheric nitrogen and carbon. The system is validated when the third blank shows a TCD signal variance of < 0.01%.
-
Calibration (K-Factor Determination): Weigh 1.0 mg, 1.5 mg, and 2.0 mg of a CRM (e.g., Sulfanilamide or 4-Chlorobenzoic acid) using a microbalance (±0.1 µg precision). Combust to calculate the instrument's K-factor for C, H, and N.
-
Sample Encapsulation: Accurately weigh 1.5 mg of Methyl 3-chloroisoquinoline-4-carboxylate into a tin capsule. Fold tightly to exclude trapped air.
-
Combustion: Drop the capsule into the oxidation reactor (1050°C) packed with chromium oxide and a 2 cm layer of fine silver wool[3].
-
Reduction & Detection: Pass the scrubbed gases through a copper reduction tube (650°C) to convert NOx to N₂, followed by separation on a GC column and quantification via TCD.
-
Self-Validation Check: Run a CRM standard every 10 samples to correct for detector drift and confirm the silver wool has not reached its halogen-binding capacity.
Protocol 2: Automated Combustion Ion Chromatography (CIC) for Chlorine
Causality: Traditional titration struggles with the robust isoquinoline matrix. CIC uses oxidative pyrolysis to forcefully liberate all chlorine, ensuring no organically bound halogens escape detection[4].
-
Absorption Solution Preparation: Prepare an aqueous absorption solution using high-purity deionized water (and trace H₂O₂ if sulfur co-analysis is desired) to efficiently trap HX gases[5].
-
Calibration Curve: Inject known concentrations of chloride standards (1 ppm, 10 ppm, 50 ppm) directly into the IC to establish a linear calibration curve (R² > 0.999).
-
Sample Introduction: Place 5.0 mg of the sample into a quartz boat.
-
Pyrohydrolytic Combustion: Automatically introduce the boat into an argon/oxygen atmosphere furnace at 1000°C. The sample undergoes oxidative pyrolysis[5].
-
Gas Absorption & Injection: The evolved HCl/Cl₂ gases are swept into the absorption module, converted to Cl⁻ ions, and automatically injected onto an anion-exchange IC column (e.g., Dionex IonPac).
-
Self-Validation Check: Perform a post-run analysis of a certified halogenated polymer or 4-chlorobenzoic acid. The recovery must be between 98-102% to validate the complete pyrolysis of the isoquinoline ring.
References
-
Combustion Ion Chromatography (CIC) EAG Laboratories[Link][4]
-
An International Study Evaluating Elemental Analysis ACS Central Science (via NIH PMC)[Link][2]
-
The Journal of Organic Chemistry - Author Guidelines American Chemical Society (ACS)[Link][1]
Sources
- 1. Author Guidelines [researcher-resources.acs.org]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 4. eag.com [eag.com]
- 5. Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography - AnalyteGuru [thermofisher.com]
A Senior Application Scientist's Guide to Purity Analysis of Methyl 3-chloroisoquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Methyl 3-chloroisoquinoline-4-carboxylate, a key heterocyclic building block, is no exception. Its impurity profile can significantly influence the outcome of synthetic pathways and the toxicological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of Methyl 3-chloroisoquinoline-4-carboxylate, offering field-proven insights and detailed experimental protocols.
The Imperative of Purity in Pharmaceutical Intermediates
The structural integrity and purity of an intermediate like Methyl 3-chloroisoquinoline-4-carboxylate directly impact the quality of the final drug substance.[1] Impurities can arise from various stages, including the synthesis of the intermediate, degradation, or improper storage. These impurities can be structurally similar to the target molecule, making their detection and removal challenging. Failure to control impurities can lead to side reactions, reduced yield, and the introduction of potentially toxic or genotoxic components into the drug product.[2] Regulatory bodies such as the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances and their starting materials.[2]
Strategic Approaches to Purity Determination: A Comparative Analysis
A multi-faceted approach is often necessary for a comprehensive purity assessment. The choice of analytical technique depends on the nature of the expected impurities, the required sensitivity, and the intended use of the data.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution, sensitivity, and quantitative accuracy for non-volatile compounds.[1] | May require method development for optimal separation. | Routine quality control, quantification of known and unknown non-volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Excellent for identifying and quantifying volatile and semi-volatile impurities. High sensitivity and specificity.[3] | Not suitable for non-volatile or thermally labile compounds without derivatization. | Analysis of residual solvents and volatile organic impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei. | Absolute quantification without the need for a specific reference standard of the analyte.[4][5] Provides structural information. | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.[6] | Absolute purity determination and characterization of reference materials. |
In-Depth Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Routine Purity Assessment
This protocol outlines a robust reversed-phase HPLC method suitable for the routine quality control of Methyl 3-chloroisoquinoline-4-carboxylate.
Rationale for Method Selection: HPLC is the workhorse of pharmaceutical analysis due to its versatility and reliability in separating a wide range of compounds.[1] A C18 column is chosen for its excellent retention of moderately polar aromatic compounds like the target analyte. The use of a buffered mobile phase ensures consistent peak shapes and retention times. UV detection is appropriate as the isoquinoline ring system possesses a strong chromophore.
Experimental Workflow:
Caption: HPLC Purity Testing Workflow.
Step-by-Step Protocol:
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A linear gradient from 30% to 90% B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Solution: Accurately weigh about 10 mg of Methyl 3-chloroisoquinoline-4-carboxylate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare a sample solution at the same concentration as the reference standard solution.
-
-
Analysis and Purity Calculation:
-
Inject the diluent (as a blank), the reference standard solution, and the sample solution into the HPLC system.
-
Identify the peak corresponding to Methyl 3-chloroisoquinoline-4-carboxylate in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the purity using the area normalization method or by comparing the peak area of the analyte in the sample to that of the reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol is designed to identify and quantify volatile and semi-volatile impurities, such as residual solvents.
Rationale for Method Selection: GC-MS is the gold standard for the analysis of volatile organic compounds due to its high separation efficiency and the definitive identification provided by mass spectrometry.[3] A headspace autosampler is often used for the analysis of residual solvents to avoid injecting non-volatile matrix components onto the GC column.
Experimental Workflow:
Caption: GC-MS Workflow for Volatile Impurities.
Step-by-Step Protocol:
-
Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a headspace autosampler.
-
Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 40°C for 5 minutes, then ramp to 250°C at 10°C/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-400.
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the sample into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide) and an internal standard.
-
-
Analysis:
-
Equilibrate the vial in the headspace autosampler at an elevated temperature (e.g., 80°C) before injecting the vapor onto the GC column.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify residual solvents using a standard addition or external standard calibration method.
-
Quantitative NMR (qNMR) for Absolute Purity Determination
This protocol provides a method for determining the absolute purity of Methyl 3-chloroisoquinoline-4-carboxylate without a dedicated reference standard of the analyte.
Rationale for Method Selection: qNMR is a primary analytical method that provides a direct measure of the amount of a substance.[4] By using a certified internal standard of known purity, the purity of the analyte can be accurately determined. This is particularly useful when a certified reference standard of the analyte is not available.[5]
Step-by-Step Protocol:
-
Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6).
-
Internal Standard: A certified reference material with a simple, well-resolved NMR spectrum that does not overlap with the analyte's signals (e.g., maleic acid).
-
Acquisition Parameters: A pulse program with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full signal recovery for accurate integration.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the Methyl 3-chloroisoquinoline-4-carboxylate sample and the internal standard into the same NMR tube.
-
Add the deuterated solvent and ensure complete dissolution.
-
-
Data Acquisition and Processing:
-
Acquire the 1H NMR spectrum.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.
-
-
Purity Calculation:
-
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Understanding and Controlling Potential Impurities
A thorough understanding of the synthetic route is paramount for predicting and controlling potential impurities. A likely synthetic pathway to Methyl 3-chloroisoquinoline-4-carboxylate involves a Vilsmeier-Haack type reaction followed by esterification.[7][8]
Potential Process-Related Impurities:
| Impurity | Potential Source |
| 3-Chloroisoquinoline-4-carboxylic acid | Incomplete esterification of the carboxylic acid precursor. |
| Starting materials and reagents | Unreacted starting materials from the Vilsmeier-Haack reaction (e.g., substituted acetanilides) and residual reagents (e.g., phosphorus oxychloride, dimethylformamide).[8][9] |
| Isomeric impurities | Side reactions during the cyclization step of the isoquinoline synthesis, potentially leading to isomers with different substitution patterns. |
| Byproducts of esterification | Impurities from the esterification process, such as byproducts from the coupling agent if a method like Steglich esterification is used.[2] |
| Residual Solvents | Solvents used in the synthesis and purification steps (e.g., toluene, acetonitrile, methanol). |
Conclusion: A Holistic Approach to Purity Assurance
Ensuring the purity of Methyl 3-chloroisoquinoline-4-carboxylate requires a strategic and multi-faceted analytical approach. While HPLC-UV provides a robust method for routine quality control, a comprehensive purity profile should be established using orthogonal techniques such as GC-MS for volatile impurities and qNMR for absolute purity determination. A thorough understanding of the synthetic process is essential for the proactive identification and control of potential impurities. By implementing these rigorous analytical strategies, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.
References
-
Manufacturing Chemist. qNMR: top tips for optimised sample prep. 2019. Available from: [Link].
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). 2024. Available from: [Link].
-
RSSL. qNMR for Purity Determination in Pharmaceuticals. Available from: [Link].
-
Semantic Scholar. Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes. Available from: [Link].
-
ResearchGate. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. 2025. Available from: [Link].
-
Green Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. 2021. Available from: [Link].
-
ResearchGate. Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. 2025. Available from: [Link].
-
Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Available from: [Link].
-
MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. 2022. Available from: [Link].
-
PubMed. Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines. 2003. Available from: [Link].
-
Acta Pharmaceutica. Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines. Available from: [Link].
-
PMC. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link].
-
PMC. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. 2023. Available from: [Link].
-
PubMed. Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. 2005. Available from: [Link].
-
CDN. Chem M52LC/H52LC Experiment 2. Available from: [Link].
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. 2022. Available from: [Link].
-
ResearchGate. Identification and quantification of isoquinoline alkaloids in the genusSarcocapnos by GC-MS. 2025. Available from: [Link].
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. 2021. Available from: [Link].
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available from: [Link].
-
DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. 2022. Available from: [Link].
-
PubChemLite. Methyl 3-chloroisoquinoline-6-carboxylate (C11H8ClNO2). Available from: [Link].
-
Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. 2022. Available from: [Link].
-
MySkinRecipes. Methyl 3-chloroisoquinoline-7-carboxylate. Available from: [Link].
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. 2020. Available from: [Link].
-
Pharmacognosy Magazine. GC-MS/MS-Based Phytochemical Screening of Therapeutic Potential of Calligonum polygonoides L. Flower Bud against Chronic. 2021. Available from: [Link].
- Google Patents. HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
-
PubChem. Methyl 3-chloroisoquinoline-6-carboxylate. Available from: [Link].
-
PMC. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. 2022. Available from: [Link].
-
Unich. A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. 2024. Available from: [Link].
Sources
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- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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- 4. emerypharma.com [emerypharma.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemijournal.com [chemijournal.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Methyl 3-chloroisoquinoline-4-carboxylate
Executive Summary & Risk Context[1][2]
Methyl 3-chloroisoquinoline-4-carboxylate is a halogenated isoquinoline ester commonly utilized as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors and other heterocyclic drug candidates.
The Safety Paradox: While often classified generically as an "Irritant" (H315/H319/H335) in preliminary Safety Data Sheets (SDS), this compound belongs to a chemical class (isoquinolines) known for biological activity. Furthermore, as a solid ester, it poses a dual risk:
-
Inhalation of micro-dust: High potency potential in the respiratory tract.
-
Hydrolysis: Contact with mucosal membranes (eyes/lungs) can drive hydrolysis to the corresponding carboxylic acid and HCl, causing severe local irritation or burns.
Core Directive: In the absence of a specific Occupational Exposure Limit (OEL), you must apply the Precautionary Principle . Treat this substance as an Occupational Exposure Band (OEB) 3 compound (
Hazard Identification & Exposure Pathways[2]
The following hazard profile is synthesized from structural analogs (e.g., Methyl 3-chloroisoquinoline-6-carboxylate) and functional group analysis.
| Hazard Class | H-Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5] | Double-gloving required to prevent transdermal absorption. |
| Eye Damage | H319 | Causes serious eye irritation.[1][2][3][4][5][6] | Critical: Dust contact with eyes will hydrolyze; safety glasses are insufficient. |
| STOT-SE | H335 | May cause respiratory irritation.[7][1][2][4][5] | All solid handling must occur under negative pressure (Fume Hood). |
| Sensitization | Suspected | Potential skin sensitizer.[8][9] | Avoid all direct contact; use "No-Touch" techniques. |
PPE Selection Matrix (The "Self-Validating" System)
Do not rely on a single barrier. Use a "Swiss Cheese" model where engineering controls (Fume Hood) are the primary defense, and PPE is the secondary fail-safe.
Diagram 1: PPE Decision Logic
This logic gate ensures you scale your protection based on the energy state (Solid vs. Liquid) of the chemical.
Caption: Decision logic for selecting PPE based on physical state and quantity. Note that solid handling always defaults to higher protection due to dust generation.
Detailed PPE Specifications
| Component | Specification | Rationale (Causality) |
| Hand Protection | Double Nitrile (Inner: 4 mil, Outer: Long-cuff 6-8 mil). | Halogenated esters can permeate thin nitrile. The outer glove is sacrificial; the inner glove is the final barrier. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent). | Standard safety glasses do not seal against airborne dust. Hydrolysis in the eye is an immediate medical emergency. |
| Respiratory | N95 (min) or P100 (if >1g handling). | Even inside a hood, turbulence can eject particles. The respirator protects against "back-drafts" during sash movement. |
| Body | Lab Coat (Buttoned) + Tyvek Sleeves . | Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the gap between glove and coat. |
Operational Protocols: Weighing & Solubilization
Most accidents occur during the transition from storage container to reaction vessel.
Protocol A: The "Static-Free" Weighing Method
Goal: Eliminate electrostatic dispersion of the powder.
-
Engineering Setup:
-
Place balance inside the chemical fume hood.
-
Critical: Use an Ionizing Bar or anti-static gun on the weigh boat and spatula before touching the powder. Halogenated esters are often fluffy and prone to static "jumping."
-
-
The "Beak" Doffing Method (Contamination Control):
-
Never touch the outside of your gloves to your skin.
-
Pull the outer glove off by pinching the wrist (the "beak"), peeling it inside out.
-
Dispose of outer gloves immediately as hazardous waste after weighing.
-
Protocol B: Solubilization (The Danger Zone)
Goal: Prevent exothermic hydrolysis and splashing.
-
Solvent Choice: Dissolve in anhydrous solvents (DCM, THF, DMF) if possible. Avoid water/alcohols initially to prevent premature hydrolysis of the ester.
-
Addition Order: Always add Solvent to Solid , not Solid to Solvent. This prevents a "puff" of dust from being displaced by the liquid.
Diagram 2: Safe Weighing Workflow
Visualizing the step-by-step containment process.
Caption: Linear workflow for weighing potent solids. Step 4 (Wet Wipe) is critical to prevent re-aerosolization of invisible dust.
Emergency Response & Disposal
Spill Management (Solid)
Do NOT dry sweep. Dry sweeping generates aerosols.
-
Isolate: Close the fume hood sash. Alert nearby personnel.
-
Wet Method: Cover the spill with a paper towel soaked in an inert solvent (e.g., heptane or dilute detergent).
-
Scoop: Use the wet towel to scoop the material into a hazardous waste bag.
-
Wash: Clean the surface with soap and water (pH neutral) to remove residues.
Exposure First Aid[1][2]
-
Eye Contact: Flush immediately for 15 minutes .[7][5][6][8] Do not wait. The hydrolysis of the ester creates acid; time is tissue.
-
Skin Contact: Wash with soap and water.[7][1][4][5][6][8] Do not use alcohol (this enhances skin permeability).
Disposal[4][5][6][7][8][11][12]
-
Waste Stream: Halogenated Organic Waste.
-
Labeling: Clearly label as "Contains Halogenated Ester – Potential Irritant/Lachrymator."
-
Container: Do not use metal containers if acidic hydrolysis is suspected (corrosion risk). Use Polyethylene (HDPE) or Glass.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (2025). Methyl 3-chloroisoquinoline-6-carboxylate (Analog) Hazard Data. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. Methyl 3-chloroisoquinoline-6-carboxylate | C11H8ClNO2 | CID 75412037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
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- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. diamonddiagnostics.com [diamonddiagnostics.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
